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Erbium silicide

Cat. No.: B1143583
CAS No.: 12434-16-1
M. Wt: 223.43
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Description

Historical Context and Evolution of Rare-Earth Silicide Research

The study of rare-earth elements dates back to the late 18th and 19th centuries, when they were first identified as oxides that were difficult to separate. liverpool.ac.uk The term "rare earth" itself is a historical misnomer, as these elements are not particularly rare in the Earth's crust but were challenging for early chemists to isolate. liverpool.ac.ukumd.edu The development of efficient separation technologies was crucial for the eventual application of rare earths in various fields. umd.edu

Research into rare-earth silicides, a specific class of compounds formed between rare-earth elements and silicon, gained momentum with the broader interest in silicides for microelectronics. mdpi.comalfa-chemistry.com The discovery that metal silicides could form stable, low-resistance contacts on silicon was a significant driver for this research. universitywafer.com Early investigations into various metal silicides, such as those of platinum, palladium, and nickel, paved the way for the study of more exotic compounds like erbium silicide. caltech.edu The growth of rare-earth silicides on silicon substrates, particularly the formation of nanowires and other nanostructures, opened up new avenues for research and potential applications. spiedigitallibrary.org

Significance of this compound in Emerging Technologies

This compound is a material of growing importance in several emerging technologies, primarily due to its distinct electrical properties at the interface with silicon. smolecule.com Its ability to form a low Schottky barrier height on n-type silicon makes it a promising candidate for advanced electronic devices. researchgate.netaip.org

Key areas where this compound is making an impact include:

Schottky Barrier Height Engineering: A significant area of research is the ability to control the Schottky barrier height (SBH) of this compound contacts on silicon. smolecule.com By adjusting fabrication parameters such as annealing temperature, the electrical characteristics of the contact can be tailored for specific device requirements. smolecule.com For instance, lower annealing temperatures can produce higher SBHs, beneficial for high-performance rectifying junctions, while higher temperatures lead to lower SBHs and more ohmic-like behavior. smolecule.com

CMOS Technology: The low contact resistance offered by this compound is particularly advantageous for future complementary metal-oxide-semiconductor (CMOS) devices. researchgate.netaip.org As transistors continue to shrink, minimizing contact resistance becomes critical for maintaining device performance. researchgate.net

Optoelectronics: The incorporation of erbium into silicon has been a major focus of research for developing silicon-based light-emitting devices. ucl.ac.ukcsic.es The trivalent erbium ion (Er³⁺) exhibits an intra-4f transition that emits light at a wavelength of 1.54 μm, which is a crucial wavelength for optical fiber communications. csic.es While much of this research has focused on erbium-doped silicon, the formation of this compound precipitates can influence the optical and electrical properties of these materials. ucl.ac.ukcore.ac.uk

Nanotechnology: Self-assembled this compound nanowires and nanoislands on silicon surfaces are being explored for their potential in future nanoelectronic devices, such as interconnects and light-emitting components. spiedigitallibrary.orgaip.org These low-dimensional structures may exhibit novel physical properties due to quantum effects. spiedigitallibrary.org

Current Research Landscape and Knowledge Gaps concerning this compound

Current research on this compound is active and multifaceted, focusing on synthesis, characterization, and application development. ucl.ac.ukumd.edu Several methods are used to synthesize this compound, including sputtering and co-evaporation, followed by thermal annealing. smolecule.com The formation and stability of different this compound phases, such as ErSi₂₋ₓ, are highly dependent on the processing conditions. smolecule.comaip.orgcore.ac.uk

Despite significant progress, several knowledge gaps remain:

Oxidation and Defect Formation: Erbium is highly reactive with oxygen, and the oxidation of this compound films is a major challenge that can degrade device performance. smolecule.comresearchgate.netaip.org While ultra-high vacuum conditions can mitigate this, developing robust, non-UHV processes is crucial for cost-effective manufacturing. aip.org The formation of defects like pinholes and pyramidal structures in the silicide film also requires further investigation. aip.org

Electrical Activity and Doping: The precise electrical activity of erbium in silicon and its silicides is still not fully understood and can be complex. core.ac.uk Further research is needed to clarify the relationship between erbium concentration, co-dopants (like oxygen), and the resulting electrical and optical properties. ucl.ac.ukcore.ac.uk

Interface Control: Achieving precise control over the interface between this compound and silicon is critical for reproducible device performance. whiterose.ac.uk This includes controlling the morphology and crystal structure of the silicide, especially in nanostructures. aip.org

Ternary and Complex Systems: The exploration of ternary systems, such as erbium-boron-silicon compounds, is a relatively new area of research. ingentaconnect.com Understanding the structure and properties of these more complex materials could lead to new functionalities. ingentaconnect.com

Scope and Objectives of Academic Inquiry into this compound

The primary goals of academic research on this compound are to deepen the fundamental understanding of its properties and to explore its full potential for technological applications. Key objectives include:

Optimizing Synthesis Processes: Developing reliable and scalable methods to synthesize high-quality this compound films and nanostructures with controlled properties. spiedigitallibrary.org This includes investigating the effects of various deposition and annealing parameters. smolecule.comresearchgate.net

Fundamental Property Characterization: Thoroughly characterizing the structural, electrical, and optical properties of this compound. This involves using a range of analytical techniques to understand the material at the atomic level. alfa-chemistry.comkarazin.ua

Device Prototyping and Testing: Fabricating and testing prototype electronic and optoelectronic devices based on this compound to evaluate their performance and identify areas for improvement. universitywafer.com

Theoretical Modeling: Using computational methods, such as density functional theory, to model the electronic structure and properties of this compound and its interfaces with other materials. ucl.ac.ukingentaconnect.com This can provide insights that guide experimental work.

Exploring New Applications: Investigating novel applications for this compound, for example, in spintronics, where the combination of its electrical properties with magnetic materials is being explored. whiterose.ac.uk

Data Tables

Table 1: Properties of this compound

PropertyValue/Description
Chemical FormulaTypically ErSi₂ or ErSi₂₋ₓ smolecule.comresearchgate.net
Crystal StructureAlB₂-type (hexagonal) for nanowires, ThSi₂-type (tetragonal) for nanoislands aip.org
ResistivityLow, around 34 μΩ·cm aip.org
Schottky Barrier Height (on n-type Si)0.3-0.4 eV researchgate.netaip.org
Schottky Barrier Height (on p-type Si)~0.783 to 0.805 eV smolecule.comaip.org
Formation TemperatureReacts with Si(100) substrate around 300°C aip.org
StabilityStable up to 1000°C aip.org

Table 2: Common Synthesis and Characterization Techniques for this compound

TechniquePurpose
Synthesis
SputteringDeposition of thin films smolecule.com
Co-evaporationFormation of silicide directly on a substrate smolecule.com
Molecular Beam Epitaxy (MBE)Growth of high-quality, epitaxial films csic.es
Characterization
X-Ray Diffraction (XRD)Phase identification and structural analysis alfa-chemistry.comresearchgate.net
Scanning Tunneling Microscopy (STM)Imaging of surface morphology at the atomic scale alfa-chemistry.com
Transmission Electron Microscopy (TEM)Analysis of crystal structure and defects alfa-chemistry.comucl.ac.uk
Raman SpectroscopyStudy of vibrational modes and material structure researchgate.net
Deep Level Transient Spectroscopy (DLTS)Investigation of electronic defects caltech.eduucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula ErSi2 B1143583 Erbium silicide CAS No. 12434-16-1

Properties

InChI

InChI=1S/Er.Si2/c;1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBTGARRRPPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]#[Si].[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ErSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Epitaxial Growth Methodologies for Erbium Silicide

Ultra-High Vacuum (UHV) Techniques for Thin Film Deposition

Ultra-high vacuum (UHV) techniques are paramount in the fabrication of high-purity erbium silicide thin films, as they minimize the incorporation of contaminants, especially oxygen, which can significantly degrade the material's properties. aip.org Erbium's high affinity for oxygen makes a UHV environment essential for achieving the desired film quality. aip.org

Molecular Beam Epitaxy (MBE) of this compound

Molecular Beam Epitaxy (MBE) is a sophisticated UHV deposition technique that allows for the growth of high-quality single-crystal thin films with atomic-level precision. In the context of this compound, MBE involves the co-evaporation of erbium and silicon onto a heated silicon substrate. smolecule.com This method provides excellent control over the stoichiometry and thickness of the resulting film.

Research has shown that strong surface segregation of erbium occurs during MBE on Si(100) substrates at 600 °C. csic.esaip.org However, this segregation can be completely suppressed by introducing a low-pressure oxygen background during growth, which is thought to facilitate the formation of Er-O complexes. csic.esaip.org Interestingly, on Si(111) substrates, no erbium segregation is observed, which is attributed to the formation of epitaxial Er₃Si₅ precipitates. csic.esaip.org The crystal quality of erbium-doped silicon layers grown by MBE is generally good, with a channeling minimum yield of approximately 3%, as determined by Rutherford backscattering spectrometry (RBS). csic.es A notable finding is that the presence of oxygen during MBE can enhance the photoluminescence intensity of Er-doped silicon films, a property crucial for optoelectronic applications. csic.es

Table 1: Key Parameters in MBE Growth of this compound
ParameterValue/ConditionSubstrateObservationCitation
Growth Temperature600 °CSi(100)Strong Er surface segregation csic.esaip.org
Oxygen Background Pressure~10⁻¹⁰ mbarSi(100)Suppression of Er segregation csic.esaip.org
Substrate OrientationSi(111)---No Er segregation observed csic.esaip.org
Crystal Quality (xmin)~3%Si(100)Good crystal quality csic.es

Sputter Deposition Strategies for this compound Films

Sputter deposition is a widely used physical vapor deposition (PVD) technique for producing thin films. In this method, a target of the desired material (in this case, erbium or an this compound composite) is bombarded with energetic ions, typically from an inert gas like argon, causing atoms to be ejected and deposited onto a substrate. ntu.edu.sg Sputtering is often followed by a thermal annealing step to facilitate the reaction between the deposited erbium and the silicon substrate to form the silicide. smolecule.com

A common approach involves depositing a thin film of erbium onto a silicon wafer, followed by rapid thermal annealing (RTA). ntu.edu.sg To prevent oxidation of the highly reactive erbium film during annealing, a capping layer, such as titanium (Ti) or titanium nitride (TiN), is often deposited in-situ on top of the erbium layer. ntu.edu.sgresearchgate.net Research has shown that a TaN capping layer is effective at preventing oxygen incorporation from the annealing atmosphere, leading to the complete conversion to the ErSi₂₋ₓ phase. nih.govacs.org In contrast, a Ta capping layer allowed for significant oxygen penetration, which inhibited the formation of this compound. nih.govacs.org

The formation of structural defects, such as pits and pyramids, is a known issue in sputter-deposited and annealed this compound films. aip.orgntu.edu.sg These defects can be detrimental to device performance. ntu.edu.sg The formation of pyramidal defects has been attributed to the buckling of the silicide film to relieve compressive stress, followed by the diffusion of silicon to fill the resulting void. ntu.edu.sg

Chemical Vapor Deposition (CVD) Approaches for this compound

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired thin film. wikipedia.org While less common for pure this compound synthesis, CVD techniques have been explored for creating erbium-doped silicon films. smolecule.comaip.org

In one study, plasma-enhanced CVD (PECVD) with an electron-cyclotron-resonance source was used to grow erbium-doped silicon films using a metal-organic precursor, tris(2,2,6,6‐tetramethyl‐3‐5‐heptanedionato)erbium(III). aip.org While the resulting films exhibited the characteristic 1.5 μm photoluminescence of erbium, analysis revealed that the organic ligands from the precursor decomposed, leading to carbon contamination. aip.org A subsequent anneal at 600 °C improved the crystal quality and photoluminescent intensity, but a higher temperature anneal at 900 °C resulted in the formation of this compound and quenched the luminescence. aip.org

Solid-Phase Reaction Processes for this compound Formation

Solid-phase reaction (SPR) is a common method for forming metal silicides. It involves depositing a thin film of the metal onto a silicon substrate and then heating the structure to a temperature sufficient to induce a chemical reaction between the metal and the silicon. aip.orgresearchgate.netjkps.or.krresearchgate.net This process is widely used for this compound formation due to its compatibility with standard semiconductor manufacturing processes. aip.org

The reaction between erbium and silicon to form erbium disilicide (ErSi₂₋ₓ) is a nucleation-controlled process. researchgate.net The interdiffusion of erbium and silicon can begin at temperatures as low as 300°C. researchgate.net Studies have shown that silicon atoms are the dominant diffusing species during the formation of rare-earth silicides. researchgate.net

Rapid Thermal Annealing (RTA) for Silicidation

Rapid Thermal Annealing (RTA) is a process that uses high-intensity lamps to rapidly heat a wafer to a specific temperature for a short period, typically on the order of seconds to minutes. csic.esresearchgate.net This technique is favored for silicidation because it minimizes the thermal budget, thereby reducing unwanted diffusion of dopants and preventing the agglomeration of the silicide film. researchgate.net

RTA is commonly used to form this compound after the deposition of an erbium film onto a silicon substrate. aip.orgresearchgate.net The annealing is typically performed in a nitrogen (N₂) or forming gas ambient to protect the film from oxidation. ntu.edu.sgresearchgate.net The formation of the ErSi₂₋ₓ phase has been confirmed by X-ray diffraction for annealing temperatures ranging from 450 to 600 °C. researchgate.net The resulting films are generally stable up to 1000 °C. aip.orgresearchgate.net The sheet resistance of the formed this compound can be less than 30 Ω/sq for narrow line widths. researchgate.net

Table 2: RTA Parameters for this compound Formation
ParameterValue/ConditionObservationCitation
Annealing Temperature300 °CReaction between Er and Si(100) begins aip.orgresearchgate.net
Annealing Temperature450 - 600 °CFormation of ErSi₂₋ₓ confirmed researchgate.net
Annealing Temperature500 - 900 °CStable ErSi₂₋ₓ phase aip.orgresearchgate.net
Annealing Time60 s--- ntu.edu.sg
Annealing AmbientN₂ or Forming GasPrevents oxidation ntu.edu.sgresearchgate.net
Capping LayerTi or TiNProtects Er from oxidation ntu.edu.sgresearchgate.net

Furnace Annealing for Controlled Silicide Growth

Furnace annealing is a more traditional thermal processing method where wafers are heated in a tube furnace for a longer duration, typically ranging from minutes to hours. While RTA offers advantages in thermal budget control, furnace annealing can provide a more uniform temperature distribution across the wafer.

However, conventional furnace annealing of erbium films on silicon can lead to severe pitting of the silicide surface. researchgate.netaip.org This pitting is often attributed to a thin contaminant layer at the interface between the erbium and silicon. aip.org Rapid electron-beam heating prior to furnace annealing has been shown to disperse this interfacial barrier, allowing for the growth of smooth, uniform this compound layers. aip.org In-situ furnace annealing in a UHV chamber after erbium deposition has been used to produce single-crystal this compound films with good crystalline quality, especially after annealing to 800–900°C. researchgate.net

Nanostructure Fabrication of this compound

The fabrication of this compound nanostructures, such as nanowires and nanodots, is a significant area of research driven by their potential applications in nanoelectronics and spintronics. These nanoscale structures are primarily synthesized through methods that leverage self-assembly phenomena or guided growth on specifically prepared substrates. The precise control over their dimensions, morphology, and crystalline structure is critical for tailoring their physical properties. The techniques employed typically involve the deposition of erbium onto a silicon substrate under ultrahigh vacuum (UHV) conditions, followed by thermal annealing to induce a solid-phase reaction between the erbium and silicon.

Self-assembly is a primary method for producing this compound (ErSi₂) nanowires and nanodots. This process relies on the spontaneous organization of atoms under specific thermodynamic and kinetic conditions. When submonolayer amounts of erbium are deposited onto a heated silicon substrate, typically Si(001), the Er reacts with the Si to form epitaxial, crystalline ErSi₂ nanostructures. researchgate.net

The morphology of these self-assembled structures is highly dependent on growth parameters such as erbium coverage and annealing temperature. researchgate.netresearchgate.net At lower annealing temperatures (around 600–650°C) and low Er coverage, the formation of long, straight nanowires is favored. researchgate.netresearchgate.net These nanowires can be exceptionally uniform, with heights under 1 nm, widths of a few nanometers, and lengths extending up to a micron. researchgate.net Their formation is driven by anisotropic lattice mismatch between the hexagonal ErSi₂ crystal structure and the silicon substrate, which makes one growth direction energetically favorable. researchgate.net

However, as annealing temperature or erbium coverage increases, a shape transition from nanowires to nanoislands (or nanodots) is often observed. researchgate.netspiedigitallibrary.orgarxiv.org For instance, annealing at temperatures of 700–750°C tends to produce rectangular or square nanoislands. researchgate.net This transition is attributed to changes in strain relaxation mechanisms and surface energy as the nanostructures grow larger. arxiv.org A cyclic growth method, involving multiple deposition and annealing steps, has been developed to fabricate ErSi₂ nanostructures with stable morphologies and to control their size and distribution density. spiedigitallibrary.org

Table 1: Research Findings on Self-Assembled this compound Nanostructures

SubstrateAnnealing Temperature (°C)Er Coverage (Monolayer, ML)Resulting NanostructureCrystalline StructureReference
Si(001)600-650< 1.2 MLNanowiresHexagonal (AlB₂-type) researchgate.netresearchgate.net
Si(001)630Not specifiedNanowires transforming to nanoislands with prolonged annealingHexagonal (AlB₂-type) to Tetragonal (ThSi₂-type) iphy.ac.cn
Si(001)680-700High (>1.2 ML)Rectangular NanoislandsNot specified researchgate.net
Vicinal Si(001)700-750Not specifiedNanoislandsTetragonal (ThSi₂-type) researchgate.net
Si(001)750Not specifiedSquare/tetragonal nanoislandsNot specified spiedigitallibrary.org

While self-assembly is a powerful bottom-up fabrication technique, template-assisted growth offers a more deterministic approach to control the placement and arrangement of nanostructures. This method utilizes pre-patterned substrates or existing nanostructures to guide the formation of this compound.

Studies on other metal silicides have demonstrated the efficacy of this approach. For instance, silicon nanowires (SiNWs) have been used as templates to form nickel silicide and other metal silicides through solid-state reactions. escholarship.org In this process, the metal is deposited onto the SiNWs, and subsequent annealing causes the metal to diffuse into the silicon, forming a silicide nanowire that retains the original morphology of the template. escholarship.org Similarly, the use of Si₀.₇Ge₀.₃/Si heterostructure templates has been shown to induce highly ordered alignment of NiSi dots. tms.org Although specific research detailing template-assisted growth for this compound is less common, these established principles for other silicides suggest a viable pathway. The technique could involve lithographically patterning a silicon substrate or using arrays of SiNWs to define the location and dimensions of resulting this compound nanostructures after the reaction.

Self-Assembled Nanowire and Nanodot Formation

Influence of Substrate Engineering on this compound Growth

Substrate engineering is a critical factor that dictates the crystallographic quality, orientation, and morphology of this compound films and nanostructures. The choice of substrate material and its crystallographic orientation determines the lattice mismatch and interfacial energy, which are key drivers in epitaxial growth. The growth of this compound has been explored on various silicon orientations and other semiconductor platforms.

The epitaxial growth of this compound is most commonly studied on silicon substrates, particularly on Si(100) and Si(111) surfaces. The crystal structure of the silicon substrate profoundly influences the resulting silicide film.

On Si(111): High-quality, single-crystal this compound films can be grown on Si(111). researchgate.net The hexagonal AlB₂-type structure of ErSi₂ has a small lattice mismatch with the Si(111) surface, facilitating excellent epitaxial growth. osti.gov The typical orientation relationship is (0001)ErSi₂ || (111)Si. osti.gov This favorable matching allows for the formation of smooth, pinhole-free films, especially when using techniques like rapid thermal annealing or capping the erbium layer with amorphous silicon before annealing. researchgate.netresearchgate.net Rutherford backscattering (RBS) channeling minimum yields as low as 2-3% have been reported for films annealed at 800-900°C, indicating a high degree of crystalline perfection. researchgate.net

On Si(100): Epitaxial growth on Si(100) is more complex. The this compound film (ErSi₂₋ₓ) that forms typically consists of domains with different azimuthal orientations. capes.gov.br A common epitaxial relationship is (1100)ErSi₂₋ₓ || (100)Si, but because of the substrate's symmetry, the silicide domains can have two orthogonal orientations, with optica.orgErSi₂₋ₓ || aps.orgSi and optica.orgErSi₂₋ₓ || [011̄]Si. capes.gov.br The growth of nanowires on Si(001) also reflects this, with nanowires forming along two perpendicular Si <110> directions due to the anisotropic lattice match. researchgate.net Using vicinal, or slightly miscut, Si(001) substrates can break this symmetry and lead to the formation of unidirectionally aligned nanowires. researchgate.netiphy.ac.cn

The integration of this compound with other semiconductors is crucial for expanding its potential applications.

On Silicon Carbide (SiC): Erbium has been used to facilitate the growth of epitaxial graphene on SiC substrates, a process that involves the reaction of Er with Si atoms. researchgate.net Research has also been conducted on forming this compound directly on Si₁₋ₓCₓ epitaxial layers. researchgate.net In this case, silicide films formed by rapid thermal annealing were found to be epitaxially aligned with the (100) orientation of the underlying substrate. researchgate.net A key finding was that carbon tended to accumulate at the silicide/substrate interface rather than being incorporated into the silicide film, resulting in a smooth interface free of the pinholes that can plague growth on pure Si. researchgate.net

On Germanium (Ge): While direct growth on pure Ge is not as widely reported, studies on silicon-germanium (SiGe) alloys provide relevant insights. surrey.ac.ukgoogle.com During the silicidation of SiGe alloys, metals like cobalt and iridium preferentially react with silicon, causing germanium to pile up at the interface. surrey.ac.uk This is explained by the thermodynamics of formation. surrey.ac.uk This preference for Si over Ge would need to be managed in any attempt to form erbium germanide or a mixed silicide-germanide on a Ge or SiGe platform.

Table 2: Epitaxial Relationships of this compound on Various Substrates

SubstrateThis compound PhaseEpitaxial RelationshipReference
Si(111)Hexagonal ErSi₂(0001)ErSi₂ || (111)Si osti.gov
Si(100)Hexagonal ErSi₂₋ₓ(1100)ErSi₂₋ₓ || (100)Si with optica.orgErSi₂₋ₓ || aps.orgSi capes.gov.br
Si(100)Tetragonal ErSi₂Coexists with hexagonal phase; specific orientation depends on growth method. researchgate.net
Si₁₋ₓCₓ (100)Not specifiedEpitaxially aligned to the substrate along the (100) orientation. researchgate.net

Epitaxial Growth on Silicon (Si) Substrates (e.g., Si(100), Si(111))

Control of Phase Formation and Stoichiometry during Synthesis

The solid-state reaction between erbium and silicon can result in different crystalline phases and stoichiometries, primarily the hexagonal AlB₂-type structure and the tetragonal ThSi₂-type structure. researchgate.net Controlling which phase forms is crucial, as the crystal structure influences the material's electronic and physical properties. The stoichiometry is often silicon-deficient, commonly denoted as ErSi₂₋ₓ. capes.gov.braip.org

The key parameters for controlling phase formation are the annealing temperature and the amount of deposited erbium.

Hexagonal Phase (AlB₂-type): This phase is typically formed at lower annealing temperatures, in the range of 600–650°C. researchgate.net It is the structure predominantly found in self-assembled nanowires. researchgate.netiphy.ac.cn

Tetragonal Phase (ThSi₂-type): This phase becomes prevalent at higher annealing temperatures, such as 700–800°C. researchgate.net It is the common structure for the larger nanoislands that form either by direct growth at high temperatures or from the thermal evolution of nanowires. researchgate.netiphy.ac.cn

The transition from the hexagonal to the tetragonal phase can be observed as annealing time is prolonged or as the size of the nanostructures increases, suggesting that internal misfit strain plays a significant role in dictating the most stable crystal structure. researchgate.netiphy.ac.cn

Stoichiometry control is also critical. The reaction between an Er film and a Si substrate is known to form a silicon-deficient ErSi₂₋ₓ phase. aip.org The precise ratio of Er to Si can be influenced by the initial thickness of the deposited erbium layer relative to the available silicon. jkps.or.kr In studies on silicon-on-insulator (SOI) substrates, it was found that if the thickness of the deposited Er layer is too great relative to the silicon layer, an unstable, Er-rich silicide region can form, which may be unintentionally removed during subsequent processing steps. jkps.or.kr To form a stable this compound layer, the thickness of the erbium layer must be carefully controlled. jkps.or.kr

Crystallographic and Structural Characterization of Erbium Silicide

Advanced Diffraction Techniques for Structural Analysiscapes.gov.brresearchgate.nettugraz.atiphy.ac.cn

The structural characterization of erbium silicide heavily relies on a suite of advanced diffraction techniques. These methods are crucial for identifying the crystalline phases, determining lattice parameters, monitoring growth in real-time, and investigating the microstructure of the material. capes.gov.brresearchgate.nettugraz.atiphy.ac.cn

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determinationcapes.gov.brtugraz.atresearchgate.netjkps.or.krcambridge.org

X-ray diffraction (XRD) is a fundamental tool for identifying the crystalline phases of this compound and accurately measuring its lattice parameters. capes.gov.brtugraz.atresearchgate.netjkps.or.krcambridge.org When erbium is deposited on a silicon substrate and annealed, XRD patterns confirm the formation of this compound, often with a stoichiometry of ErSi₂-ₓ. capes.gov.brresearchgate.net The most commonly identified phase is the hexagonal AlB₂-type structure. tugraz.at

Studies have shown that the lattice constants for hexagonal this compound are approximately a = 3.79 Å and c = 4.09 Å. aip.org However, variations in stoichiometry, represented by 'x' in ErSi₂-ₓ, can influence these parameters. For instance, a composition of ErSi₁.₇ is frequently reported. tugraz.atresearchgate.net The formation of this phase has been confirmed by XRD analysis across various annealing temperatures, typically starting from 400-500°C. capes.gov.brresearchgate.netcambridge.org

XRD is also instrumental in assessing the crystalline quality of the films. The intensity and width of the diffraction peaks provide information about the degree of crystallinity and the presence of defects. jkps.or.kr For epitaxial films grown on Si(100), XRD has been used to confirm the presence of two equivalent domains with different azimuthal orientations. capes.gov.br

Table 1: Experimentally Determined Lattice Parameters of this compound

Crystalline Phase a-axis (Å) c-axis (Å) Substrate Reference
Hexagonal AlB₂-type 3.79 4.09 Si(001) aip.org
Hexagonal 3.572 5.626 p-Si karazin.ua

This table presents a selection of lattice parameters for different this compound phases as reported in the literature. Note that values can vary depending on stoichiometry and growth conditions.

Reflection High-Energy Electron Diffraction (RHEED) for In-Situ Growth Monitoringcapes.gov.brresearchgate.net

Reflection High-Energy Electron Diffraction (RHEED) is an indispensable surface-sensitive technique for real-time monitoring of thin film growth. scientaomicron.comutwente.nl During the formation of this compound via molecular beam epitaxy (MBE) or solid-phase epitaxy, RHEED provides immediate feedback on the crystallinity and surface morphology of the growing layer. researchgate.netipcms.fr

When erbium is deposited on a silicon substrate and subsequently annealed, the RHEED pattern evolves, indicating the transition from the initial silicon surface to the this compound layer. researchgate.net Streaky RHEED patterns are often observed, which are characteristic of a smooth, two-dimensional growth front. researchgate.netcapes.gov.br The appearance of sharp, streaky patterns upon annealing confirms the epitaxial nature of the this compound film. researchgate.netcas.cn

RHEED is also used to study the formation of different surface reconstructions and domains during growth. For instance, it has been used to observe the two-domain structure of ErSi₂-ₓ on Si(100) substrates. capes.gov.br The technique's ability to monitor the growth as it happens allows for precise control over the film's properties. utwente.nlscispace.com

Transmission Electron Microscopy (TEM) for Microstructural Investigationresearchgate.nettugraz.atiphy.ac.cnaip.org

Transmission Electron Microscopy (TEM) offers unparalleled insight into the microstructure of this compound films. researchgate.nettugraz.atiphy.ac.cnaip.org Cross-sectional TEM images reveal the thickness and uniformity of the silicide layer, the quality of the interface with the silicon substrate, and the presence of any defects. tugraz.atcas.cn

Studies have shown that the interface between the this compound layer and the silicon substrate can be sharp and smooth, though roughness can also occur. tugraz.atresearchgate.net TEM analysis has also identified the presence of microtwins within the crystalline this compound layer. tugraz.at In some cases, a thin amorphous layer has been observed at the silicide/silicon interface. tugraz.at

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of the atomic lattice of this compound. researchgate.nettugraz.at HRTEM images provide definitive evidence of the crystalline structure and can reveal details about the atomic arrangement at interfaces and defects. researchgate.net

HRTEM has been crucial in confirming the hexagonal AlB₂-type structure of ErSi₂-ₓ at the atomic level. tugraz.at It has also been used to investigate the structure of the interface between the silicide and the silicon substrate with atomic precision, revealing different bonding configurations. edpsciences.org In some instances, HRTEM has shown a superstructure within the this compound, indicating a more complex ordering of atoms. researchgate.net

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information from a specific area of the sample. slideshare.net SAED patterns are used to identify the crystal structure and determine the crystallographic orientation of the this compound film relative to the silicon substrate. researchgate.net

SAED patterns from this compound films typically show diffraction spots corresponding to the hexagonal ErSi₂-ₓ phase. researchgate.net The patterns can confirm the epitaxial relationship between the film and the substrate. capes.gov.br For polycrystalline films, SAED results in ring patterns, from which the crystal structure can also be identified. researchgate.net The combination of bright-field imaging, HRTEM, and SAED in a single instrument provides a comprehensive microstructural and crystallographic characterization of the material. slideshare.net

High-Resolution TEM (HRTEM) for Atomic Structure Resolution

Surface Science Approaches to Interface and Morphologyaip.orgnasa.govresearchgate.netosti.gov

The surface and interfacial properties of this compound are critical, especially for its applications in electronic devices. Surface science techniques are employed to study the morphology of the films and the structure of the interface with the silicon substrate. aip.orgnasa.govresearchgate.netosti.gov

The morphology of this compound films can vary significantly depending on the growth conditions. The surface is often characterized by the presence of deep, regularly shaped pits, which can be detrimental to device performance. nasa.govosti.govaip.org It is suggested that contamination at the metal-silicon or silicide-silicon interface is a primary cause of this pitting. nasa.govosti.govaip.org However, by using ultrahigh vacuum conditions for sample preparation, the density of these pits can be reduced, leading to a more planar morphology. nasa.govosti.gov

On Si(100) substrates, the growth of this compound can result in the formation of nanostructures, such as nanowires and nanoislands. researchgate.netaps.org These nanostructures have been observed to have a tetragonal ErSi₂ structure with a c(2x2) reconstruction on their surface. researchgate.net The formation of these structures is influenced by factors like annealing temperature and the amount of deposited erbium. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound ErSi₂-ₓ
Erbium Disilicide ErSi₂
Silicon Si
Erbium Oxide Er₂O₃
Titanium Ti
Platinum Pt
Tungsten W
Dysprosium Silicide DySi₂
Holmium Silicide HoSi₂
Gadolinium Silicide GdSi₂
Yttrium Silicide YSi₂
Titanium Silicide TiSi₂
Samarium Silicide SmSi₂
Scandium Silicide ScSi₂
Yttthis compound YbSi₂
Silicon Dioxide SiO₂
Erbium Er
Oxygen O
Sulfuric Acid H₂SO₄
Hydrogen Peroxide H₂O₂
Erbium Monoxide ErO
Erbium Pentasilicate Er₂SiO₅
Gallium Arsenide GaAs
Aluminum Oxide Al₂O₃
Yttrium Oxide Y₂O₃
Neodymium Fluoride NdF₃
Calcium Fluoride CaF₂
Cesium Tin Bromide CsSnBr₃
Sodium Chloride NaCl
Cobalt Oxide Co₃O₄
Tin Oxide SnO₂
Metallic Tin Sn
Magnesium Oxide MgO
Iron Fe
Vanadium V
Chromium Cr
Gold Au
Cobalt Co
Croconic Acid C₅H₂O₅
Tris(ethylcyclopentadienyl) yttrium Y(C₇H₉)₃
Trimethylaluminum Al(CH₃)₃
Cesium Bromide CsBr
Tin Bromide SnBr₂
Sodium Na
Chlorine Cl
Zirconium Zr
Molybdenum Mo
Niobium Nb
Tantalum Ta

Scanning Tunneling Microscopy (STM) for Surface Reconstruction and Atomic Ordering

Scanning Tunneling Microscopy (STM) has been a pivotal tool for investigating the surface atomic structure of epitaxially grown this compound films. aps.org Studies on this compound films on Si(111) substrates have revealed distinct surface reconstructions depending on the film thickness. For films with a thickness of less than one monolayer (ML), a p(1x1) low-energy electron diffraction (LEED) pattern is observed. aps.org High-resolution STM images of this phase show a buckled silicon double layer, with the atomic positions of the surface atoms closely resembling an ideal 1x1 Si(111) surface. aps.org

As the film thickness increases, a (√3 × √3)R30° superstructure becomes evident. aps.org While this was initially thought to be due to an ordered network of silicon vacancies, atomic-resolution STM images have provided a different perspective. aps.org These images indicate that the surface is terminated by a double-height silicon layer. The observed superstructure arises from a subtle displacement of the upper silicon atoms towards either T4 or H3 sites. aps.org Importantly, STM imaging has directly refuted the presence of vacancies on the topmost silicon layer. aps.org

On Si(001) substrates, the formation of this compound nanostructures, such as nanowires and nanoislands, has been extensively studied using STM. researchgate.netresearchgate.net These studies show that both the annealing temperature and the amount of erbium deposited significantly influence the growth and morphology of these nanostructures. researchgate.net At lower annealing temperatures (600-650°C) and low erbium coverage (< 1.2 ML), the formation of this compound nanowires with a hexagonal AlB₂-type crystal structure is favored. researchgate.netaip.org Conversely, higher annealing temperatures (680-700°C) or higher erbium coverage lead to the formation of rectangular nanoislands. researchgate.net A c(2x2) reconstruction is often observed on the top of these nanostructures. researchgate.netresearchgate.net Tunneling spectroscopy measurements performed on these nanowires have confirmed their metallic nature. researchgate.net

The growth direction of these self-assembled nanowires can be controlled by the orientation of the silicon substrate surface. researchgate.net On vicinal Si(001) surfaces, well-aligned nanowires can be fabricated, oriented along the [11̅0] direction. researchgate.net

Interactive Data Table: Growth Conditions and Resulting this compound Structures on Si(001)

Annealing Temperature (°C)Erbium Coverage (ML)Predominant NanostructureCrystal StructureSurface Reconstruction
600-650< 1.2NanowiresHexagonal AlB₂-type-
680-700> 1.2Nanoislands (Rectangular)-c(2x2)
700-750-Nanoislands (Square)Tetragonal ThSi₂-typec(2x2)

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Assessment

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed information about the surface topography and roughness of materials at the nanoscale. eag.commeasurlabs.com It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. nanoandmore.com The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographical map of the surface. nanoandmore.com AFM can quantify surface roughness down to the angstrom scale and provide measurements of feature sizes like step heights. eag.com

While specific AFM studies focusing solely on the surface roughness of this compound are not extensively detailed in the provided search results, the principles of AFM make it an ideal tool for such characterization. For instance, in studies of other silicide films like nickel silicide, AFM has been used to determine the average grain size and average surface roughness, which were found to be in the range of 30-50 nm and 0.67 nm, respectively. science.gov This demonstrates the capability of AFM to provide quantitative data on the surface morphology of silicide films.

The technique is versatile and can be operated in different modes, such as contact mode and tapping mode, to minimize damage to the sample surface while acquiring high-resolution images. eag.comnanoandmore.com Tapping mode is particularly common for topography imaging. eag.com The quantitative data obtained from AFM, such as the root-mean-square (RMS) roughness, is crucial for understanding the quality of the this compound films and their suitability for electronic device applications. measurlabs.comresearchgate.net

Strain Engineering and Its Impact on this compound Crystalline Structure

Strain plays a significant role in the growth, morphology, and crystalline structure of this compound nanostructures. aip.orgnih.gov The lattice mismatch between the this compound and the silicon substrate induces strain, which can drive the self-assembly of nanostructures like nanowires and nanoislands. aip.org

Studies have shown that internal misfit strain is a key factor in controlling the growth of this compound nanocrystals on Si(001). nih.gov The relaxation of this strain can influence the shape evolution of these nanocrystals, for example, causing nanoislands to transition from a pyramid-like shape to a truncated-hut-like shape. nih.gov During the later stages of growth, the ripening process of nanowires is thought to be affected by both coalescence and strain. researchgate.net

The crystalline structure of the resulting nanostructures is also influenced by strain. For instance, the formation of nanowires with a hexagonal AlB₂-type structure is observed at lower temperatures, while nanoislands with a tetragonal ThSi₂-type structure are more prevalent at higher temperatures. aip.orgnih.gov This suggests that the hexagonal phase may be a metastable phase, and the transition to the more stable tetragonal phase at higher temperatures is driven by thermodynamics and strain relaxation. aip.org Theoretical investigations into the stability of strained nanowires have shown that phase transitions from nanowires back to nanoislands can be induced by increasing temperature or by changing the height of the nanostructure. aps.org

Phase Transformation Mechanisms in this compound Systems

Phase transformations are a critical aspect of the formation and evolution of this compound nanostructures. These transformations are often driven by factors such as annealing temperature, erbium coverage, and strain relaxation. researchgate.netaip.org

A prominent phase transformation observed in the this compound system on Si(001) is the transition from hexagonal AlB₂-type nanowires to tetragonal ThSi₂-type nanoislands. aip.orgiphy.ac.cn The hexagonal nanowires are typically formed at lower annealing temperatures (around 600-650°C), while the tetragonal nanoislands become the dominant structure at higher temperatures (700-750°C). aip.org This suggests that the hexagonal phase is a metastable intermediate, which transforms into the more stable tetragonal phase upon further annealing. aip.org In-situ STM investigations have shown that with prolonged annealing, nanowires can shrink and transform into nanoislands. iphy.ac.cn

The mechanism for this transformation is linked to the atomic structure and growth kinetics. It is believed that the hexagonal-type nanowire is a metastable phase of ErSi₂₋ₓ nanostructures, and at higher temperatures, it transitions to the more stable tetragonal-type nanoisland through a change in the bulk atomic structure. aip.org This transformation is also influenced by the local environment; for example, in the related gadolinium silicide system, phase transformation from the hexagonal to the orthorhombic/tetragonal phase is observed at the intersections of nanowires. cambridge.org This is attributed to the overgrowth of silicide layers at the junction, leading to a change in the stacking of structural units. cambridge.org

Furthermore, the formation of stable this compound phases is a result of a nucleation-controlled chemical reaction between erbium and silicon atoms at temperatures above 100°C. researchgate.net The most stable this compound phase formed on single-crystal silicon has been identified as ErSi₂₋ₓ (where x is approximately 0.3). core.ac.uk

Electronic Structure and Charge Transport Phenomena in Erbium Silicide

Theoretical Frameworks for Electronic Band Structure Calculations

Theoretical modeling provides fundamental insights into the electronic characteristics of materials. For erbium silicide, computational methods are essential for interpreting experimental data and predicting its behavior.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uab.edu It has been extensively applied to study erbium silicides to understand their stability and electronic properties.

Recent DFT studies have investigated the electronic structures of hexagonal and tetragonal erbium silicides, treating the Er 4f electrons as valence state electrons and incorporating on-site Coulomb interactions. researchgate.net These calculations have shown that the relaxed hexagonal ErSi₂₋ₓ (with x≈0.3) is more stable than the tetragonal structure, which aligns with experimental observations. researchgate.netcapes.gov.br The total density of states calculated for hexagonal ErSi₂₋ₓ shows good agreement with experimental valence-band spectra. researchgate.net Furthermore, DFT calculations have been used to compare the stability of different phases of rare-earth silicides, confirming that for this compound, the hexagonal structure is stable up to high temperatures. capes.gov.br

The inclusion of a Hubbard U parameter in DFT calculations (LDA+U) is crucial for accurately describing the strongly correlated 4f electrons of erbium. uab.eduacs.org This approach has been used to show that the occupied 4f states in erbium silicides can be located in the energy range of 0–4.0 eV below the Fermi energy, which differs from earlier models. researchgate.net The value of the Hubbard U parameter can be calculated using first-principles software and linear response theory. uab.edu

Properties of this compound from DFT Calculations
PropertyValue/ObservationReference
Most Stable Crystal StructureHexagonal AlB₂-type researchgate.netcapes.gov.br
Location of Er 4f States0-4.0 eV below Fermi level researchgate.net
Calculated Band Gap0.000 eV (metallic) materialsproject.org
Formation Energy per Atom-0.912 eV materialsproject.org

Ab initio calculations, which are based on first principles without empirical parameters, have provided detailed insights into the electronic states and orbital hybridization in this compound. These studies have revealed that the bands near the Fermi level are dominated by Er 5d character. aps.org Mixed Er 5d–Si 3p bonding states are found at binding energies between 2 and 4 eV, while lower-lying bands are composed of nearly pure Si 3s and 3p orbitals. aps.org

The hybridization between the erbium 4f electrons and silicon valence electrons has also been a subject of theoretical investigation. ucl.ac.uk Some studies suggest that the interaction with the silicon host can raise the energies of the 4f electrons. ucl.ac.uk First-principles calculations have also been employed to study the diffusion of silicon in this compound, revealing a high degree of anisotropy, with the migration barrier for Si diffusion across Er planes being significantly larger than within the Si planes. researchgate.net

Furthermore, ab initio studies have highlighted the role of Si vacancies in the electronic structure. The presence of ordered Si vacancies in non-stoichiometric ErSi₁․₇ significantly affects the bands and introduces additional bands in the gap that exists in stoichiometric ErSi₂. aps.org

Density Functional Theory (DFT) Applications for this compound

Experimental Probes of Electronic States

Experimental techniques are vital for validating theoretical predictions and providing direct measurements of the electronic structure of materials.

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids in momentum space. wikipedia.org In an ARPES experiment, a monochromatic light source ejects photoelectrons from a sample's surface, and by measuring their kinetic energy and emission angle, the electronic band dispersion (energy versus momentum) can be mapped out. wikipedia.orglightcon.com

For two-dimensional rare-earth silicides like YSi₂ and GdSi₂, which are similar to this compound, ARPES studies combined with DFT calculations have identified two main electronic bands below the Fermi energy. researchgate.net One band creates a hole pocket around the Γ̅ point, and the other forms an electron pocket near the M̅ point of the surface Brillouin zone. researchgate.net These features arise from surface-localized states and define the Fermi surface. researchgate.net The bonding is characterized by a mix of metallic sp-type bonds and covalent bonds involving the rare-earth d states and Si 3p states. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within a material. wikipedia.orgunimi.it It operates based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, which is then used to determine their binding energy, a value characteristic of the element and its chemical environment. malvernpanalytical.comcovalentmetrology.com

XPS studies of this compound thin films grown on Si(111) have indicated very weak charge transfer and the presence of metallic bonding within the silicide phase. capes.gov.br Analysis of the Si 2p core-level and the Si KLL Auger transition reveals two distinct types of silicon sites. capes.gov.br The first is attributed to Si atoms in their normal positions within the silicide lattice, while the second corresponds to Si atoms near vacancies or at the interface with the Si substrate. capes.gov.br The primary XPS region for erbium is the Er4d region, which displays complex multiplet splitting. thermofisher.com

Key Findings from XPS Analysis of this compound
ObservationInterpretationReference
Weak charge transferMetallic bonding in the silicide capes.gov.br
Doublet structure in Si 2p and Si KLL spectraTwo types of Si sites: normal and near vacancies/interface capes.gov.br
Complex multiplet splitting in Er4d regionCharacteristic of erbium's electronic configuration thermofisher.com

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Mapping

Mechanisms of Electrical Conduction in this compound Thin Films

The electrical conductivity of this compound thin films is a key parameter for their application in electronic devices. These films are known to be metallic, with a room-temperature resistivity of approximately 34-35 μΩ cm. researchgate.net

The conduction mechanism in thin films can be determined by analyzing their current-voltage (I-V) characteristics. utwente.nl Continuous, conductive thin films typically exhibit ohmic conduction, where the current is linearly proportional to the applied voltage. utwente.nl In contrast, discontinuous films show non-ohmic behavior. utwente.nl

For this compound Schottky diodes on n-type silicon, the dominant carrier transport mechanism above 70 K is thermionic emission. aip.org Below this temperature, other mechanisms such as recombination via tunneling through surface states become more significant, especially at low forward bias. aip.org The temperature dependence of the Hall coefficient in epitaxial this compound films can be explained by a two-band conduction model, and magnetic effects influence the low-temperature resistivity and Hall coefficient. researchgate.net The electrical conductivity of such films generally decreases with decreasing temperature, following Matthiessen's rule, until a sharp drop occurs at a critical temperature (around 4.5 K), which is attributed to the ordering of erbium magnetic moments. researchgate.net

Temperature-Dependent Resistivity Studies

This compound (ErSi~1.7) exhibits typical metallic behavior, characterized by a decrease in electrical resistivity as the temperature is lowered. researchgate.netaip.org At room temperature, thin epitaxial films of this compound have a resistivity of approximately 34–35 μΩ·cm. researchgate.netaip.org This value decreases linearly with temperature, a trend primarily attributed to the reduction in electron-phonon scattering. aip.org

This relationship, known as the Matthiessen rule, holds true for a significant temperature range. researchgate.net However, at very low temperatures, specifically at a critical temperature (Tc) of around 4.5 K, a distinct and rapid drop in resistivity is observed. researchgate.netaip.org This sharp decrease is not indicative of a superconducting transition but is instead attributed to the magnetic ordering of the erbium (Er) moments within the crystal lattice. researchgate.net

Resistivity of Epitaxial this compound Films

Temperature Resistivity (μΩ·cm) Primary Scattering Mechanism
Room Temperature ~34 - 35 Phonon Scattering
Decreasing Temp. (>4.5 K) Decreases linearly Phonon Scattering
4.5 K Sharp Drop Onset of Magnetic Ordering

This table summarizes the general temperature-dependent resistivity behavior of this compound based on available research findings. researchgate.netaip.org

Hall Effect Measurements for Carrier Concentration and Mobility Analysis

Hall effect measurements provide crucial insights into the nature of charge carriers in this compound. Studies reveal that the Hall coefficient (RH) is temperature-dependent, indicating a complex charge transport mechanism. researchgate.netaip.org Specifically, the Hall coefficient is positive at temperatures above approximately 150 K and becomes negative at temperatures below 150 K. researchgate.net This change in sign signifies a shift in the dominant charge carriers, from holes at higher temperatures to electrons at lower temperatures. aip.org

Summary of Hall Effect Findings in this compound

Parameter Observation Interpretation
Hall Coefficient (RH) Positive > 150 K, Negative < 150 K Dominant carriers are holes at high T, electrons at low T.
Conduction Model Explained by a two-band model. Both electrons and holes act as charge carriers (semimetallic nature). researchgate.netaip.org
Low-Temperature Anomaly Cusp in RH at 4.5 K. Influence of magnetic ordering on charge transport. researchgate.net

This table outlines the key qualitative findings from Hall effect measurements on this compound. researchgate.netaip.org

Schottky Barrier Formation and Interface Electronic Properties at this compound/Semiconductor Junctions

The interface between this compound (ErSi₂-ₓ) and silicon (Si) is of great technological importance, particularly for its application in infrared detectors and as source/drain contacts in advanced transistors. This is due to the formation of a Schottky barrier, a potential energy barrier for electrons at the metal-semiconductor junction. wikipedia.org

The height of this Schottky barrier (SBH) is a critical parameter and is notably different for n-type and p-type silicon. For junctions with n-type silicon , this compound consistently forms one of the lowest known Schottky barriers, with reported values typically around 0.28 eV to 0.427 eV . researchgate.netaip.orgaip.orgaip.org This low barrier facilitates electron transport, making the junction nearly ohmic at room temperature. aip.orgaip.org

Conversely, when interfaced with p-type silicon , this compound forms a significantly higher Schottky barrier, with measured heights in the range of 0.74 eV to 0.805 eV . researchgate.netaip.orgaip.orgaip.org This high barrier effectively blocks the flow of holes, leading to excellent rectifying behavior. aip.orgaip.org

The sum of the barrier heights on n-type and p-type silicon is consistently found to be slightly less than the bandgap of silicon. aip.org Research indicates that the Fermi level is pinned approximately 0.1 eV below the conduction band edge on p-type Si. researchgate.net The exact SBH can be influenced by factors such as the annealing temperature during the silicide formation process and the crystallographic orientation of the silicon substrate. aip.orgconfex.com For instance, annealing at temperatures above 500°C can lead to an increase in the SBH on n-type Si. researchgate.net

Reported Schottky Barrier Heights (SBH) of this compound on Silicon

Semiconductor Type Substrate Orientation Annealing Temperature (°C) SBH (eV) Measurement Method
n-type Si (111) - ~0.28 C(V), Optical aip.orgaip.org
n-type Si (111) ≤ 500 0.28 - researchgate.net
n-type Si (100) 500 0.343 I-V-T aip.org
n-type Si (100) 600 0.354 I-V-T aip.org
n-type Si (100) 900 0.427 I-V-T aip.org
p-type Si (111) - ~0.74 I(V), Photoemission aip.orgaip.org
p-type Si (100) 500 0.783 I-V aip.org
p-type Si (100) 900 0.805 I-V aip.org

This table compiles representative SBH values from various studies, illustrating the dependence on semiconductor type, orientation, and processing conditions. I-V (Current-Voltage), C(V) (Capacitance-Voltage), and I-V-T (Temperature-dependent Current-Voltage) are different characterization techniques. researchgate.netaip.orgaip.orgaip.org

Superconducting Behavior and Related Phenomena in this compound

Despite the metallic nature and interesting low-temperature electrical properties of this compound, there is no evidence to suggest that the compound itself exhibits superconductivity. The sharp drop in resistivity observed at approximately 4.5 K is consistently attributed to the onset of magnetic ordering of the trivalent erbium moments, rather than a transition to a superconducting state. researchgate.net

While superconductivity has been discovered in various other ternary silicide compounds, including some that contain rare-earth elements, these typically involve more complex structures with additional elements like iron, iridium, or rhodium. aip.orgicm.edu.plias.ac.in Studies on the binary Er-Si system have focused on its magnetic and transport properties, with no reports of a superconducting transition. The low-temperature phenomena in this compound are therefore dominated by its magnetic properties, which arise from the 4f electrons of the erbium atoms. iastate.edu

Optical and Optoelectronic Behavior of Erbium Silicide

Absorption and Emission Mechanisms in Erbium Silicide

The characteristic optical signature of erbium-containing materials, including this compound, is the light emission around 1.54 µm (1540 nm). csic.es This emission corresponds to the intra-4f electronic transition of the trivalent erbium ion (Er³⁺) from its first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂). ucl.ac.ukumich.edu This specific wavelength is crucial as it falls within the low-loss window for silica-based optical fibers used in telecommunications. csic.esucl.ac.uk

The absorption and excitation mechanism in erbium-doped silicon and related silicide systems is often an indirect, photocarrier-mediated process. csic.es Instead of direct optical absorption by the Er³⁺ ions, incident photons generate electron-hole pairs in the silicon host. These charge carriers can then transfer their energy to the Er³⁺ ions, promoting them to an excited state. ucl.ac.uk The subsequent relaxation of the ion back to its ground state results in the characteristic photon emission. ucl.ac.uk Absorption bands corresponding to transitions from the ground state to higher energy levels, such as ⁴I₁₁/₂, ⁴I₉/₂, and ⁴S₃/₂, occur around 980 nm, 800 nm, and 520 nm, respectively. ucl.ac.uk

However, the efficiency of this light emission can be significantly reduced by several non-radiative processes. ucl.ac.uk These loss mechanisms compete with the desired radiative decay. One major issue is thermal quenching, where the luminescence intensity sharply decreases at higher temperatures (above ~200 K). core.ac.uk This is often attributed to an energy back-transfer process, where the excited Er³⁺ ion non-radiatively de-excites by transferring its energy back to the silicon lattice. core.ac.uk Other quenching mechanisms include Auger coupling with free carriers in the semiconductor host and ion-ion interactions at high erbium concentrations, which can significantly shorten the lifetime of the excited state. ucl.ac.uk In pure erbium metal or free Er³⁺ ions, these radiative transitions are suppressed by parity selection rules. njit.edu For the transitions to become optically active in a solid host like silicon, the local crystal field must perturb the Er 4f wave functions to introduce an odd-parity character. njit.edu

Photoresponse Characterization of this compound-Based Devices

This compound's electronic properties, particularly its low Schottky barrier height on n-type silicon, make it a candidate material for infrared photodetectors. aip.orgwikipedia.org The photoresponse of these devices is characterized by several key parameters, including the Schottky barrier height (ΦB), quantum efficiency, responsivity, and dark current.

The barrier height determines the cut-off wavelength of the detector; a lower barrier allows for the detection of lower-energy, longer-wavelength infrared photons. aip.org Electrical and optical characterization of Schottky diodes fabricated from this compound (ErSi₂) on n-type silicon have determined an electrical barrier height of approximately 0.28 eV. aip.orgaip.org This corresponds to a cutoff wavelength of about 4.55 µm. aip.org The photon barrier height is found to be very close to the electrical barrier height. aip.orgaip.org For comparison, the barrier height on p-type Si is much higher, around 0.78 eV. dtic.mil

The performance of these detectors has been quantified in various studies. At a wavelength of 2.0 µm, a quantum efficiency of 0.52% has been reported, which is comparable to that of unenhanced platinum silicide (PtSi) detectors. aip.orgaip.org At 77 K, these devices exhibit a low dark current of less than 10⁻⁷ A/cm². aip.orgaip.org More recent work on hybrid Er/Si junctions for near-infrared detection at 1.55 µm has shown an external responsivity of 0.55 mA/W at room temperature with an applied reverse bias of 8 V. mdpi.compreprints.org Another study on an integrated photodetector on the end facet of an optical waveguide reported a responsivity of 0.62 mA/W at 1550 nm. d-nb.info

Below is an interactive data table summarizing the photoresponse characteristics of this compound-based photodetectors from various research findings.

Plasmonic Resonance Investigations in this compound Nanostructures

Plasmonics in metal nanostructures involves the collective oscillation of conduction electrons, known as plasmons, which can be excited by light. researchgate.net These excitations can lead to strong enhancements of the local electromagnetic field and increased light absorption. researchgate.netdntb.gov.ua Research into this compound has explored these plasmonic effects, particularly in nanostructures like nanowires and nanoparticles.

Studies using High-Resolution Electron Energy Loss Spectroscopy (HREELS) on epitaxial two-dimensional this compound on a Si(111) surface have clearly identified a broad loss feature as a two-dimensional plasmon. researchgate.net This demonstrates the existence of collective electron behavior in ultrathin silicide layers.

Furthermore, numerical simulations suggest that creating metal silicide nanoparticles within a silicon p-n junction could enhance photodetector performance. researchgate.netdntb.gov.ua The enhancement is attributed to the excitation of localized surface plasmon resonances (LSPRs) on the nanoparticles, which boosts light absorption. researchgate.netdntb.gov.ua This increased absorption could allow for the development of more compact, submicron-scale detectors. dntb.gov.ua The formation of self-assembled this compound nanowires on silicon surfaces has also been studied, and these nanostructures can exhibit anisotropic plasmonic resonances due to their specific alignment. researchgate.nettu-chemnitz.de This anisotropy offers another way to control the interaction between light and the material.

Integration of this compound into Optoelectronic Devices for Specific Functions

The unique properties of this compound facilitate its integration into specific optoelectronic devices compatible with standard silicon manufacturing processes.

Infrared Detection: A primary application for this compound is in infrared detectors. samaterials.com Unlike most metal silicides that form low Schottky barriers on p-type silicon, rare-earth silicides like ErSi₂ form a low barrier (around 0.28 eV) on n-type silicon. aip.org This opens the possibility for a new class of infrared detector arrays based on n-type silicon substrates, which could offer advantages as majority carrier devices. aip.org Schottky diodes made from this compound have shown considerable potential for use in these infrared detector arrays. aip.org

Light Emission: The intrinsic 1.54 µm emission from the Er³⁺ ion makes this compound a candidate for silicon-based light sources, such as light-emitting diodes (LEDs), for optical communications. csic.esjmlnmetals.com Research has focused on doping silicon with erbium to create these emitters. core.ac.uk While challenges like thermal quenching remain, Er/O co-doped silicon LEDs have been fabricated, demonstrating bright electroluminescence with a primary peak at 1536 nm and an external quantum efficiency of about 0.8% at room temperature. umich.edu The integration of such emitters could be a key step toward fully silicon-based photonic integrated circuits. mdpi.compreprints.org

Theoretical Modeling of Optical Transitions and Light-Matter Interaction

Understanding and predicting the optical behavior of this compound requires sophisticated theoretical modeling. These models address the material's electronic structure, optical properties, and the dynamics of light-matter interactions.

To model the complex refractive index of erbium-based films, a generalized oscillator model that combines Drude and Lorentzian oscillators has been used. aip.org The Drude component models the free carrier absorption from intraband transitions, which is dominant at longer wavelengths. aip.org For oxidized films, which behave more like dielectrics, Tauc-Lorentz oscillators are employed to model the absorption. aip.org

First-principles methods based on density functional theory are used to investigate fundamental material properties that influence optoelectronic performance. researchgate.net For example, these calculations have been used to determine that silicon diffusion in ErSi₂ is highly anisotropic, a factor that affects defect formation during epitaxial growth. researchgate.net

To understand the behavior of erbium emitters in nanostructures, finite-difference time-domain (FDTD) simulations are performed. aps.org These simulations can model light-matter interaction and calculate parameters like the density of states, which in turn determines the modification of the emitter's lifetime (the Purcell factor) and its emission pattern. aps.org A model involving the excitation of the f-shell of optically active erbium ions has also been proposed based on experimental analysis of electroluminescence in photodiodes. researchgate.net

Advanced Characterization Techniques and Methodologies for Erbium Silicide Research

Synchrotron-Based Techniques for High-Resolution Analysis

Synchrotron radiation sources provide high-flux, tunable, and polarized X-ray beams that enable a suite of powerful analytical techniques for materials science. researchgate.net For erbium silicide research, these methods offer unparalleled insight into its atomic and electronic structure.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a selected atomic species within a material. covalentmetrology.comrsc.organsto.gov.au The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Research Findings:

In the study of this compound, XAS performed at the Er L₃-edge and Si K-edge is instrumental.

Local Atomic Environment (EXAFS): The EXAFS region provides quantitative information about the local atomic environment of the absorbing atom. By analyzing the oscillations past the absorption edge, researchers can determine key structural parameters. For instance, in studies of rare-earth silicide films, including those of erbium, EXAFS has been used to confirm the local structure. It can verify the hexagonal AlB₂-type structure of epitaxial ErSi₂-ₓ films and precisely measure the Er-Si and Er-Er bond distances and coordination numbers. This is critical for understanding defects, such as silicon vacancies, which are common in these structures and significantly influence their properties. researchgate.netresearchgate.net

Electronic Structure and Oxidation State (XANES): The XANES region, which is sensitive to the oxidation state and coordination chemistry, can reveal the electronic state of erbium atoms. covalentmetrology.com In this compound, the Er atoms are typically in the Er³⁺ state. XANES spectra can confirm this and detect subtle changes in the electronic structure due to factors like strain, defects, or the formation of interfacial layers (e.g., silicates or oxides) during synthesis or processing. researchgate.netresearchgate.net For example, analysis of the Y K-edge and O K-edge in the related Y₂O₃/Si system, a precursor to silicide formation, has shown the presence of yttrium-silicon bonds at the interface layer. researchgate.net

Table 1: Representative Data from XAS Analysis of this compound

ParameterTypical FindingInformation Gained
Er L₃-edge XANES Edge position consistent with Er³⁺ reference compounds.Confirms the +3 oxidation state of erbium in the silicide lattice.
Er L₃-edge EXAFS Determination of Er-Si and Er-Er bond distances and coordination numbers.Provides a quantitative description of the local atomic structure around Er.
Si K-edge XANES Spectral features distinct from bulk Si, indicating Si bonding with Er.Confirms the formation of erbium-silicon bonds and the silicide phase. researchgate.net
Si K-edge EXAFS Analysis of Si-Er and Si-Si bond paths.Complements the Er-edge data to build a complete picture of the local structure.

X-ray Magnetic Circular Dichroism (XMCD) is a powerful synchrotron-based technique that provides element-specific information on the magnetic properties of a material. esrf.frspringernature.com It measures the difference in absorption of left and right circularly polarized X-rays in a magnetized sample. fu-berlin.de This allows for the separate determination of spin and orbital magnetic moments for each constituent element. fu-berlin.deresearchgate.net

Research Findings:

While simple erbium disilicide (ErSi₂) is not typically magnetic, other related compounds like erbium palladium silicide (ErPd₂Si₂) exhibit complex magnetic ordering. cambridge.org XMCD is the ideal tool for investigating such systems.

Element-Specific Magnetization: In a compound like ErPd₂Si₂, which displays anisotropic magnetic behavior, XMCD can be used to probe the magnetic moments of the Er and Pd sublattices independently. cambridge.org By tuning the X-ray energy to the Er L₂,₃ edges or the Pd L₂,₃ edges, researchers can record element-specific hysteresis loops. researchgate.net This has been demonstrated in other erbium-containing intermetallics, such as Er-Co systems, where XMCD at the Er L-edges and Co K-edge revealed that both magnetic sublattices order at the same temperature. aps.org

Table 2: Principles of XMCD for this compound Research

MeasurementInformation DerivedSignificance for this compound
XMCD at Er L₂,₃ edges Difference in absorption of left and right circularly polarized X-rays.Probes the magnetic moment specifically on the Erbium atoms. fu-berlin.deaps.org
Sum Rule Analysis Integration of the XMCD signal over the spin-orbit split L₂,₃ edges.Quantitatively separates the spin (µ_spin) and orbital (µ_orbital) magnetic moments of Erbium. esrf.fr
Field Dependence Measurement of the XMCD signal as a function of an applied magnetic field.Generates element-specific magnetic hysteresis (M-H) curves for the Er sublattice. researchgate.net
Temperature Dependence Measurement of the XMCD signal as a function of temperature.Determines the element-specific Curie or Néel temperature for the Er magnetic sublattice.

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

Scanning Probe Microscopy (SPM) Beyond Topography

Scanning Probe Microscopy (SPM) techniques have evolved beyond simple surface imaging to become powerful tools for characterizing local physical properties at the nanoscale.

Conductive Atomic Force Microscopy (C-AFM) operates by scanning a conductive probe in contact with a sample surface while applying a bias voltage. parksystems.comcsinstruments.eu It simultaneously measures the surface topography and the local current flow between the tip and the sample, generating a map of the material's conductivity with nanoscale resolution. parksystems.comufc.br

Research Findings:

This compound is highly valued in microelectronics for its low Schottky barrier to n-type Si and high electrical conductivity. researchgate.net C-AFM is exceptionally well-suited to investigate the electrical transport properties of ErSi₂-ₓ thin films and nanowires.

Conductivity Mapping: C-AFM can map the conductivity across an this compound film, revealing variations due to grain boundaries, crystalline defects, or phase inhomogeneities. This is crucial for quality control and failure analysis in electronic devices.

Interface Characterization: The technique can probe the electrical properties of the interface between this compound and the silicon substrate. This allows for the direct characterization of the Schottky barrier height at the nanoscale.

Defect Analysis: In studies of other material systems, such as multicrystalline silicon, C-AFM has been used to show that metallic precipitates at grain boundaries enhance the local current. researchgate.net A similar methodology can be applied to this compound to understand how impurities or structural defects impact local charge transport.

Table 3: C-AFM Capabilities for this compound Analysis

C-AFM ModeData OutputApplication to this compound
Current Mapping 2D map of current at a fixed bias voltage.Visualize conductivity variations across films and nanowires. parksystems.com
I-V Spectroscopy Local current-voltage (I-V) curves at specific points.Characterize local charge transport mechanisms and barrier heights. ufc.brmdpi.com
Simultaneous Imaging Topography and current maps acquired in parallel.Correlate local electrical properties with specific surface features (e.g., grains, defects).

Magnetic Force Microscopy (MFM) maps the spatial variation of magnetic forces on a sample surface. parksystems.comnanosurf.com It uses a sharp probe coated with a hard magnetic material. ipcms.fr The technique typically involves a two-pass method: the first pass captures the surface topography, and the second pass, performed at a greater height, records the long-range magnetic forces, thus separating magnetic and topographic information. parksystems.comnanoandmore.com

Research Findings:

For magnetic this compound compounds (e.g., ErPd₂Si₂), MFM provides direct visualization of the magnetic domain structure at the nanoscale.

Domain Morphology: MFM can image the size, shape, and orientation of magnetic domains. nsf.gov In materials with perpendicular magnetic anisotropy, MFM often reveals characteristic labyrinthine or stripe-like domain patterns. azonano.comresearchgate.net

Phase Transitions: By using a variable-temperature stage, MFM can observe the evolution of magnetic domains as the material is heated or cooled through a magnetic phase transition (e.g., the Curie temperature). researchgate.net As the transition temperature is approached, domain walls may become fuzzy before the magnetic contrast disappears entirely in the paramagnetic phase. researchgate.net

Field-Induced Changes: The effect of an external magnetic field on the domain structure can be studied in situ. MFM can image domain wall motion, domain nucleation, and the process of magnetic saturation as the field is applied.

Table 4: MFM Imaging Parameters for Magnetic this compound

ParameterDescriptionInformation Revealed
Phase Shift Change in the cantilever's oscillation phase due to magnetic forces.Maps attractive (dark contrast) and repulsive (bright contrast) magnetic forces. nanosurf.com
Frequency Shift Change in the cantilever's resonance frequency due to magnetic force gradients.Also maps the magnetic domain structure.
Domain Size/Shape Dimensions and morphology of regions with uniform magnetization.Characterizes the magnetic microstructure of the material. researchgate.net
Domain Wall Boundary between adjacent magnetic domains.Provides insight into the energy balance governing domain formation.

Conductive AFM (C-AFM) for Local Electrical Mapping

Spectroscopic Ellipsometry for Optical Property Derivations and Thin Film Characterization

Spectroscopic Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. horiba.com It measures two parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength. By fitting this data to a suitable optical model, one can accurately determine a wide range of properties, including thin film thickness, surface roughness, and the complex refractive index (ñ = n + ik), where 'n' is the refractive index and 'k' is the extinction coefficient. horiba.com

Research Findings:

Spectroscopic ellipsometry is a standard and essential tool for the characterization of this compound thin films.

Optical Constants: Researchers have used spectroscopic ellipsometry to determine the optical constants (n and k) of erbium-based films. For example, in a study of the thermal oxidation of erbium films, which leads to the formation of erbium oxide and eventually erbium silicate, ellipsometry was used to extract the refractive index and extinction coefficient of the resulting layers. aip.orgresearchgate.net The real and imaginary components of the complex refractive index for as-deposited erbium-based films have been determined using this method. aip.org

Film Thickness and Quality: The technique provides highly accurate measurements of film thickness, which is critical for controlling the properties of this compound layers in electronic devices. It can also characterize the thickness of any interfacial layers, such as silicon oxide, that may form between the silicide and the substrate. aip.orgresearchgate.net

Band Gap Determination: The extinction coefficient (k) is related to the material's absorption coefficient. By analyzing the absorption edge from the ellipsometry data, it is possible to estimate the optical band gap of the material. For instance, Tauc plots derived from ellipsometry data have been used to track the change in the bandgap of erbium-based films as a function of processing temperature. aip.orgresearchgate.net

Table 5: Interactive Data Table of Optical Properties for an Erbium-Based Film Determined by Spectroscopic Ellipsometry

The following data is representative of findings for erbium-based films, illustrating the type of information obtained via Spectroscopic Ellipsometry. Specific values vary with film stoichiometry and processing conditions.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4002.151.85
5002.302.10
6002.452.35
7002.602.50
8002.702.65

Raman Spectroscopy for Lattice Dynamics and Phonon Studies

Raman spectroscopy is a powerful non-destructive optical technique used to investigate the vibrational properties of materials, providing detailed insights into their crystal structure, phase composition, and lattice dynamics. In the study of this compound, this method is crucial for identifying specific silicide phases, assessing crystalline quality, and understanding phonon behavior.

When erbium is deposited on a silicon substrate and annealed, various this compound phases can form. Raman spectroscopy can distinguish these phases by detecting their unique phonon modes. For instance, research on this compound films formed on Si(001) substrates has shown that the ErSi₁․₇ phase exhibits distinct Raman peaks. researchgate.net The introduction of erbium atoms onto a silicon surface results in the weakening of existing Si-Si bonds and the formation of new Er-Si bonds, which creates new vibrational modes in the Raman spectra. researchgate.netkarazin.ua

The formation and quality of the silicide layer are often dependent on process conditions like annealing temperature. Studies have demonstrated that for ErSi₁․₇ films formed by rapid thermal annealing (RTA), strong Raman peaks are observed at specific wavenumbers, which are unambiguously associated with the polycrystalline ErSi₁․₇ phase. researchgate.net The absence of these peaks at lower annealing temperatures can be attributed to the presence of a high density of oxygen bonds, which may form Er-Si-O phases that suppress the Raman activity of the this compound optical phonons. researchgate.net

The primary Raman-active phonon modes for this compound are a result of the vibrations of the atoms within the crystal lattice. Theoretical calculations, often performed using Density Functional Theory (DFT), complement experimental findings by assigning the observed Raman peaks to specific atomic displacement patterns and symmetries. mdpi.comaps.org These studies reveal both surface-localized phonon modes and the activation of bulk silicon resonances due to the surface modification. mdpi.com The analysis of peak positions, intensities, and linewidths can provide qualitative information about the crystalline order and the uniformity of the silicide-silicon interface. researchgate.net For example, narrower linewidths are indicative of a more well-ordered crystalline structure. researchgate.net

Detailed research findings have identified several key Raman modes for the ErSi₁․₇ phase.

Interactive Data Table: Observed Raman Modes for ErSi₁․₇

Raman Peak (cm⁻¹)IntensityAssociated PhaseNotesReference
204StrongErSi₁․₇Unambiguously associated with the polycrystalline ErSi₁․₇ phase. researchgate.net
236StrongErSi₁․₇Unambiguously associated with the polycrystalline ErSi₁․₇ phase. researchgate.net
416WeakErSi₁․₇A comparatively weaker peak for the ErSi₁․₇ phase. researchgate.net
520VariableSiThis is the characteristic phonon peak for the underlying silicon substrate. Its intensity decreases with increasing silicide film thickness. researchgate.net

This data demonstrates that Raman spectroscopy can be effectively used for the non-destructive identification of this compound phases, serving as a valuable tool for process development and quality control in manufacturing. researchgate.net

Positron Annihilation Spectroscopy (PAS) for Defect Analysis

Positron Annihilation Spectroscopy (PAS) is a highly sensitive, non-destructive technique for probing open-volume defects in crystalline solids at the atomic scale. hzdr.deias.ac.in It is particularly effective for identifying and characterizing vacancies, vacancy clusters, dislocations, and voids in materials like this compound. ias.ac.inresearchgate.net The technique utilizes positrons, the antimatter counterparts of electrons, which are implanted into the material. ias.ac.in Once inside, they thermalize and annihilate with electrons, emitting gamma-ray photons. hzdr.de The properties of this annihilation radiation provide detailed information about the electronic environment at the annihilation site. ias.ac.in

The fundamental principle of PAS for defect studies relies on the phenomenon of positron trapping. Open-volume defects, such as vacancies, represent regions of lower atomic density and thus a lower electron density. hzdr.de These sites act as potential wells that can trap positrons before they annihilate. Since the probability of annihilation is proportional to the local electron density, a positron trapped in a vacancy will have a longer lifetime compared to a positron annihilating in the defect-free bulk of the crystal lattice. hzdr.depicoquant.com

Two primary PAS techniques are used for defect analysis:

Positron Annihilation Lifetime Spectroscopy (PALS): This method measures the time delay between the positron's entry into the material and the emission of the annihilation photons. picoquant.com The resulting lifetime spectrum can be decomposed into components, each corresponding to a different annihilation state. A longer lifetime component is a clear signature of positrons being trapped in open-volume defects. The specific lifetime value can be correlated with the size of the defect (e.g., monovacancy, divacancy, or larger cluster), while its intensity relates to the defect concentration. hzdr.deaps.org

Doppler Broadening Spectroscopy (DBS): This technique measures the energy distribution of the annihilation photons. hzdr.de The momentum of the electron-positron pair at the moment of annihilation causes a Doppler shift in the energy of the emitted 511 keV photons. Annihilation with core electrons, which have higher momentum, results in greater broadening of the 511 keV peak compared to annihilation with valence electrons. Since the fraction of core electrons is lower in a vacancy, positron trapping at defects leads to a narrowing of the Doppler-broadened energy spectrum. By analyzing the shape of the annihilation line, information about the chemical environment surrounding the defect can be obtained. aps.orgaps.org

In the context of this compound research, PAS can be used to study defects introduced during film growth, ion implantation, or radiation damage. ias.ac.inresearchgate.net For example, it can characterize the vacancy defects and clusters within the silicide layer or at the ErSi₂/Si interface. While specific PAS data for this compound is not extensively published, the methodology is well-established for similar semiconductor and silicide systems. researchgate.netaps.org

Interactive Data Table: Illustrative Positron Lifetime Components for Defect Analysis in Silicides

Annihilation StateTypical Positron Lifetime (ps)Defect TypeInformation Gained
Bulk Lattice100 - 220Defect-free crystalProvides a baseline for the material.
Monovacancy230 - 280Single atomic vacancy (e.g., Si or Er vacancy)Indicates the presence and concentration of single vacancies.
Divacancy / Small Cluster290 - 350Two or more adjacent vacanciesReveals the initial stages of defect agglomeration.
Voids / Nanocavities> 400Large open-volume defectsPoints to significant structural imperfections or radiation damage.

Note: The lifetime values are illustrative for silicide and semiconductor materials and serve to demonstrate the principles of PALS analysis. Actual values for this compound would require experimental determination.

By applying PAS, researchers can gain a deeper understanding of the point-defect dynamics, which are critical as they can significantly influence the electrical and optical properties of this compound films and the performance of devices based on them. ias.ac.inaps.org

Theoretical and Computational Modeling of Erbium Silicide

Atomistic Simulations for Growth Mechanisms and Interface Evolution

Atomistic simulations, which model the behavior of individual atoms, are powerful tools for investigating the dynamic processes of film growth and interface formation. These methods can track the trajectories and interactions of thousands to millions of atoms over time, offering a window into the complex mechanisms governing the structure of erbium silicide.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules by numerically solving Newton's equations of motion. rsc.orgmdpi.com For the Er-Si system, MD simulations rely on interatomic potentials that accurately describe the forces between Er-Er, Si-Si, and Er-Si atoms. These potentials are often developed by fitting to experimental data or to the results of more accurate quantum mechanical calculations. nih.gov

MD simulations have been employed to understand various aspects of material formation, such as the deposition of thin films and the effects of thermal annealing. aps.orgaps.org In the context of silicide formation, these simulations can model the interdiffusion of erbium and silicon atoms at different temperatures, the nucleation of silicide phases, and the evolution of the interface between the growing silicide layer and the silicon substrate. aip.orgresearchgate.net A key challenge in these simulations is the development of accurate reactive force fields (ReaxFF) that can handle bond formation and breaking during the silicidation process. nih.gov

A study combining experimental analysis with computational simulation determined a significant energy barrier for the formation of this compound. This barrier can be overcome by rapid high-temperature processing, leading to smoother silicide films. aip.org

Table 1: Activation Energy for this compound Formation

Parameter Value Method
Activation Energy for Interface Barrier Dissolution 3.7 ± 0.3 eV Combined experimental and computational simulation aip.org

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, kinetic Monte Carlo (KMC) simulations are particularly valuable for studying processes that occur over longer timescales than are accessible with MD. cnrs.frresearchgate.net KMC models the evolution of a system as a series of discrete events, such as atomic diffusion or deposition, whose probabilities are determined by their characteristic rates. aps.orgijsrd.com

KMC simulations have been instrumental in understanding the growth of nanostructures, such as the formation of nanowires and nanoislands during the deposition of materials. ijsrd.comnih.gov For rare-earth silicides, KMC can model the surface diffusion of Er and Si atoms, the nucleation and growth of silicide islands, and the morphological evolution of the film. acs.orgsbpmat.org.br These simulations can elucidate how experimental conditions like deposition rate and substrate temperature influence the final structure of the grown film, including phenomena like compositional patterning and the self-assembly of nanowires. aps.orgnih.gov

The development of new formalisms for lattice KMC models is a continuing area of research, aiming to accurately describe the complex structural transitions that occur during silicidation, where multiple alloy phases may form sequentially. mundfab.eu By comparing KMC simulation results with experimental observations, researchers can validate growth models and gain a deeper understanding of the atomistic processes involved. sbpmat.org.brcore.ac.uk

Molecular Dynamics (MD) Simulations of this compound Formation

Phonon Dispersion Calculations and Lattice Dynamics Modeling

Lattice dynamics describes the collective vibrations of atoms in a crystal, which are quantized as phonons. The relationship between the phonon frequency and its wave vector is given by the phonon dispersion curve. These curves are fundamental to understanding a material's thermal properties, stability, and electron-phonon interactions.

Ab initio methods, particularly Density Functional Perturbation Theory (DFPT), are powerful tools for calculating phonon dispersions. aps.orgaps.org This approach involves calculating the forces on atoms when they are slightly displaced from their equilibrium positions, which allows for the construction of the dynamical matrix. Diagonalizing this matrix at different wave vectors throughout the Brillouin zone yields the full phonon dispersion spectrum. researchgate.netresearchgate.netresearchgate.net

Studies on rare-earth silicides, such as tthis compound (which is chemically similar to this compound), have shown that the calculated phonon modes can be assigned to specific atomic displacement patterns. researchgate.netmdpi.com These calculations can distinguish between surface-localized modes and bulk-like resonances. researchgate.net Similar calculations for silicide nanowires have revealed vibrational anisotropy, where the phonon properties differ depending on the direction along or across the nanowire. aps.org The agreement between calculated phonon frequencies and experimental data from Raman spectroscopy and inelastic neutron scattering provides strong validation for the structural models used in the computations. researchgate.netresearchgate.net

Table 3: Calculated Phonon Frequencies for a Rare-Earth Silicide Monolayer (TbSi)

Mode Symmetry Calculated Frequency (cm⁻¹) Description
A 467.6 In-plane vibration of Si atoms
A 244.7 Out-of-plane vibration of Si atoms
A 31.1 Rigid vertical shift of rare-earth atoms

Data adapted from theoretical calculations on TbSi₂, a close analogue to ErSi₂. mdpi.com

Multi-Scale Modeling Approaches for Complex this compound Systems

The study of this compound (ErSiₓ) systems, from their fundamental atomic structure to their behavior in microelectronic devices, necessitates a range of theoretical and computational modeling techniques that operate at different length and time scales. Multi-scale modeling approaches integrate these techniques to provide a comprehensive understanding of complex processes such as film growth, defect formation, and diffusion.

At the most fundamental level, first-principles methods based on density functional theory (DFT) are employed to investigate the electronic structures, total energies, and atomic geometries of this compound crystals. researchgate.net These quantum mechanical calculations are crucial for determining the relative stability of different crystal phases. For instance, DFT calculations have shown that the hexagonal AlB₂-type structure of ErSi₁.₇ is energetically more stable than the tetragonal ThSi₂-type structure, which aligns with experimental observations. researchgate.netaip.org First-principles methods also allow for the detailed study of diffusion mechanisms. Calculations have revealed that silicon diffusion in layered ErSi₂₋ₓ is highly anisotropic, with the energy barrier for Si to diffuse across erbium planes being nearly four times larger than for diffusion within the silicon planes. aps.org This fundamental insight helps explain defect formation in heteroepitaxial films. aps.org

Moving up in scale, atomistic simulations , such as molecular dynamics (MD) and kinetic Monte Carlo (kMC) methods, can model the dynamic evolution of larger systems containing thousands or millions of atoms. While specific MD studies on this compound are not detailed in the provided results, the parameters derived from first-principles calculations (like diffusion barriers and interaction potentials) can be used as inputs for these larger-scale simulations. Such models can simulate processes like the epitaxial growth of silicide nanowires and nanoislands, capturing morphological changes over time. aip.org For example, a complete model based on experimental results has been presented to describe the ErSi₂/Si(001) interfacial structures, explaining the orientation of nanowires. aip.org

At the macroscopic level, process modeling or continuum models are used to simulate the behavior of this compound during device fabrication. These models can simulate physical processes like erbium diffusion and precipitation in silicon during heat treatments. core.ac.uk A process model has been developed to simulate the formation and dissociation of Er-ligand complexes in erbium-doped silicon, which is critical for optimizing the material's light emission properties for optoelectronic applications. core.ac.uk These simulations can help determine optimal annealing temperatures and times for forming stable this compound films with desired properties, such as low sheet resistance, for applications in Schottky barrier MOSFETs. jkps.or.krresearchgate.net

The integration of these different scales allows for a more complete picture. For example, first-principles calculations of defect energies can inform kMC models of film growth, which in turn can provide parameters for continuum models of device performance. Computer simulation has been used to determine the atomic structure of stacking faults, with simulated images matching well with experimental transmission electron microscopy (TEM) images. researchgate.net

Table 1: Multi-Scale Modeling Techniques for this compound

Modeling Scale Methodology Investigated Phenomena in this compound Key Findings/Applications Citations
Quantum (Angstroms) Density Functional Theory (DFT)Electronic structure, phase stability, diffusion barriers, defect energies.Hexagonal ErSi₁.₇ is more stable than tetragonal. researchgate.net Highly anisotropic Si diffusion in ErSi₂₋ₓ. aps.org researchgate.netaps.org
Atomistic (Nanometers) Kinetic Monte Carlo (kMC), Molecular Dynamics (MD)Nanowire/nanoisland growth, interfacial structures, defect dynamics.Modeling morphological evolution and orientation of nanostructures on Si(001). aip.org aip.org
Microscopic/Process (Microns) Continuum Models, Process SimulatorsSilicide formation kinetics, diffusion profiles, device characteristics.Modeling Er diffusion and precipitation in Si. core.ac.uk Determining optimal annealing conditions for stable ErSiₓ films. jkps.or.kr core.ac.ukjkps.or.kr

Predictive Design of Novel this compound-Based Materials

Computational modeling is not only a tool for understanding existing materials but also a powerful engine for the predictive design of novel materials with tailored properties. In the context of this compound, this involves using theoretical calculations to predict the structure and functionality of new compositions and architectures for specific applications, ranging from advanced electronics to quantum computing.

A key area of predictive design is the search for stable crystal structures with desirable electronic properties. First-principles calculations are instrumental in this pursuit. By calculating the total energy of various atomic arrangements, researchers can predict which structures are most likely to form. For example, theoretical studies investigating the electronic structures of hexagonal and tetragonal erbium silicides by treating the Er 4f electrons as valence states have provided refined models that agree well with experimental data. researchgate.net These calculations can predict the density of states, which is crucial for understanding the material's metallic or semiconducting character and for engineering its electronic properties. researchgate.net The calculation of the electronic structure of ideal ErSi₂ has been performed using the linear-muffin-tin-orbital method, and the results have been applied to nonstoichiometric ErSi₁.₇ structures to discuss their relative stability. researchgate.net

Predictive modeling is particularly valuable for designing materials for next-generation electronic devices. This compound is a promising material for n-type Schottky barrier metal-oxide-semiconductor field-effect transistors (SB-MOSFETs) due to its low Schottky barrier height (SBH) on n-type silicon. jkps.or.krresearchgate.net Computational models can help in designing optimal device structures. For instance, theoretical calculations of the amount of silicon consumed during silicide formation and the resulting thickness of the this compound layer are critical for fabricating stable devices on thin silicon-on-insulator (SOI) substrates. jkps.or.kr These predictive calculations guide experimental work, for example, by determining that the initial erbium layer thickness should be about 1.5 times greater than the theoretical thickness to achieve a stable silicide film. jkps.or.kr

Furthermore, computational design extends to the realm of quantum technologies. One speculative but exciting direction is the design of erbium-doped materials for quantum information processing. A project has been conceptualized to design an erbium-doped qubit, with yttrium silicide proposed as a potential host material. iastate.edu The design process involves selecting a host with a large bandgap and a crystal structure that can accommodate the erbium dopant, with the goal of achieving desired qubit properties. iastate.edu While still in the design and simulation phase, this illustrates the potential of computational methods to guide the creation of entirely new functional materials based on this compound systems. iastate.edu

Table 2: Computationally Predicted Properties and Designs for this compound-Based Materials

Predicted Property/Design Computational Method System Predicted Outcome/Value Potential Application Citations
Structural Stability Density Functional Theory (DFT)Hexagonal vs. Tetragonal ErSi₁.₇Hexagonal phase is more stable.Thin-film electronics researchgate.net
Electronic Structure DFT with on-site Coulomb interactions (LDA+U)Hexagonal ErSi₁.₇Calculated density of states agrees well with experimental valence-band spectrum from 0 to 12 eV.Understanding electronic transport researchgate.net
Diffusion Anisotropy First-principles calculationsSi in ErSi₂₋ₓMigration barrier for Si diffusion across Er planes is ~4x larger than within Si planes.Control of defect formation in epitaxial films aps.org
Stable Film Formation Theoretical Calculation (based on density)Er on Silicon-on-Insulator (SOI)Optimal Er thickness is ~1.5x the theoretical requirement and <1.5x the Si thickness.n-type SB-MOSFETs jkps.or.kr
Quantum Device Concept System Design & SimulationErbium-doped Yttrium SilicideA potential host-dopant system for a qubit.Quantum Computing iastate.edu

Applications and Device Integration Prospects of Erbium Silicide

Microelectronic and Nanoelectronic Device Integration

The compatibility of erbium silicide with standard silicon-based manufacturing processes positions it as a valuable material for next-generation microelectronic and nanoelectronic devices. karazin.uaaip.org Its low resistivity and specific contact properties are particularly advantageous for addressing challenges in device scaling. karazin.uaacs.org

This compound is a key material for engineering electrical contacts in silicon devices, capable of forming both ohmic contacts and Schottky barriers. samaterials.com A Schottky barrier is a potential energy barrier for electrons formed at a metal-semiconductor junction. smolecule.com this compound's primary advantage lies in its very low Schottky barrier height (SBH) on n-type silicon, which is among the lowest reported for any silicide. karazin.uawhiterose.ac.ukaip.org This low barrier, typically in the range of 0.28 eV to 0.4 eV, facilitates efficient electron injection and can significantly reduce contact resistance, a critical factor in enhancing the performance of ultra-scaled transistors. karazin.uaaip.orgd-nb.info

Conversely, this compound forms a high Schottky barrier on p-type silicon, with reported values around 0.74 eV to 0.805 eV. aip.orgresearchgate.net This dual behavior makes it a versatile material. At room temperature, the ErSi₂/n-Si junction is often ohmic, while it becomes rectifying at low temperatures. aip.org

The properties of the this compound contact can be precisely tuned through process parameters, particularly the annealing temperature during its formation. smolecule.com Research shows that the stoichiometry of the silicide (ErSi₂₋ₓ) and the resulting SBH can be controlled by adjusting the annealing conditions. smolecule.comresearchgate.net For instance, studies on Si(100) substrates have demonstrated that annealing temperatures between 500°C and 900°C influence the SBH. aip.orgresearchgate.net Lower annealing temperatures (around 500°C) can result in a higher SBH on p-type Si (0.783–0.805 eV), whereas higher temperatures can lead to a lower SBH on n-type Si (0.343–0.427 eV). smolecule.comaip.org This ability to engineer the barrier height is crucial for optimizing device performance for specific applications, such as high-performance rectifiers or low-resistance contacts. smolecule.com

Reported Schottky Barrier Heights (SBH) of this compound on Silicon
Silicon TypeSchottky Barrier Height (eV)Measurement Conditions/NotesReferences
n-type Si~0.28 eVConsidered a state-of-the-art value, achieved with annealing ≤ 500°C. aip.orgd-nb.inforesearchgate.net
n-type Si0.3 - 0.4 eVGeneral reported range, leads to low contact resistance. karazin.uaaip.org
n-type Si0.343 - 0.427 eVMeasured on Si(100) with annealing from 500°C to 900°C. aip.orgresearchgate.net
p-type Si~0.74 eVResults from I(V) and photoemission methods on epitaxial ErSi₂. aip.orgresearchgate.net
p-type Si0.783 - 0.805 eVMeasured on Si(100) with annealing from 500°C to 900°C. aip.orgresearchgate.net
p-type Si0.44 - 0.78 eVMeasured on Schottky diodes with Er₅Si₃ phase present. e-asct.org

This compound is also being explored as a material for gate electrodes in advanced metal-oxide-semiconductor field-effect transistors (MOSFETs). researchgate.netaip.org In modern CMOS technology, metal gates are used in conjunction with high-k dielectrics to improve device performance and control short-channel effects. The formation temperature of this compound is typically below 973.15 K, making it compatible with the high-k/metal gate integration process. researchgate.net

The work function of the gate electrode material is a critical parameter that determines the transistor's threshold voltage. The ability to use different silicides, including this compound, provides a pathway for tuning the work function to meet the requirements of both n-type and p-type MOSFETs. universitywafer.com this compound has been successfully integrated into n-type Schottky barrier MOSFETs (SB-MOSFETs) with gate lengths as small as 20-50 nm. researchgate.netaip.org In these devices, this compound is used for the source and drain, but its properties are also relevant for fully silicided gate technologies where the gate material itself is a silicide.

As transistors shrink, the performance of integrated circuits becomes increasingly limited by the delay and power consumption in the metallic interconnects that wire them together. mit.edu this compound, with its metallic conductivity, is a candidate for use in local interconnects. samaterials.comcambridge.org Epitaxial this compound films exhibit a low room-temperature resistivity of approximately 30-34 μΩ·cm, which is advantageous for reducing resistive losses. aip.orgresearchgate.net

A significant challenge for the practical application of this compound is its high reactivity with oxygen, which can lead to oxidation that degrades its electrical properties. karazin.uaaip.orgelectrochem.org This is a critical performance consideration, especially in non-ultra-high vacuum (UHV) processing environments common in mass production. aip.org To overcome this issue, researchers have developed methods such as using a protective capping layer, made of materials like titanium or platinum, during the annealing process. cambridge.orgelectrochem.org This capping layer prevents the this compound from oxidizing, ensuring the integrity and low resistance of the contact or interconnect. electrochem.org

Gate Electrode Applications in Advanced Transistor Architectures

Spintronic Device Concepts Incorporating this compound

Spintronics, or spin electronics, is an emerging field that aims to exploit the intrinsic spin of the electron in addition to its charge. whiterose.ac.ukwhiterose.ac.uk This opens up possibilities for new functionalities in information processing and data storage. This compound's magnetic properties, stemming from the erbium atoms, make it a material of interest for spintronic applications. samaterials.comicm.edu.pl

A key requirement for spintronic devices is the ability to efficiently inject spin-polarized electrons—a stream of electrons with their spins aligned in a particular direction—into a semiconductor like silicon. whiterose.ac.ukwhiterose.ac.uk Engineering the Schottky barrier at the interface between a magnetic material and silicon is a promising approach to achieve this. whiterose.ac.ukwhiterose.ac.uk The interface between this compound and silicon provides a platform for investigating this phenomenon. By carefully controlling the interface structure, it may be possible to manipulate the spin and charge of electrons, combining the advantages of magnetic materials and semiconductors for spintronic applications. whiterose.ac.ukwhiterose.ac.uk

Magnetoresistance is the tendency of a material to change the value of its electrical resistance in an externally applied magnetic field. This effect is the foundation of giant magnetoresistance (GMR) technology used in hard disk drives. whiterose.ac.uk Rare-earth compounds, including this compound, exhibit interesting magnetic properties and magnetoresistive effects, particularly at low temperatures. icm.edu.plresearchgate.net

Studies on epitaxial this compound have revealed anomalies in its magnetoresistance at low temperatures, which are attributed to interactions between the conduction electrons and the magnetic moments of the erbium atoms. icm.edu.pl This behavior suggests that this compound could potentially be incorporated into magnetoresistive devices, such as magnetic memory or sensors. jmlnmetals.com While still in the research phase, the intrinsic magnetic properties of this compound make it a candidate for future spintronic components. worldscientific.com

Spin-Polarized Electron Injection Devices

Optoelectronic and Photonic Device Integration

This compound (ErSi) and erbium-doped silicon have garnered significant interest for their potential to integrate photonic capabilities directly onto a silicon platform, the backbone of the modern electronics industry. The key advantage lies in the intra-4f electronic transition of the trivalent erbium ion (Er), which emits light at a wavelength of approximately 1.54 μm. This wavelength is critically important as it coincides with the low-loss window of silica-based optical fibers, making erbium-doped silicon a promising candidate for creating silicon-based light sources, amplifiers, and detectors for telecommunications. ucl.ac.ukukri.orgerbium.nl The integration of such photonic components with conventional CMOS technology could lead to the development of sophisticated on-chip optical interconnects and systems. ucl.ac.uk

Infrared Detectors and Emitters Utilizing this compound

The characteristic 1.54 μm emission of erbium ions is central to the development of infrared light emitters on silicon. erbium.nl When incorporated into silicon, Er ions can be excited, either optically or electrically, and subsequently relax by emitting a photon. This process forms the basis for creating silicon-based light-emitting diodes (LEDs). researchgate.net Research has shown that the local environment of the Er ion is crucial for its optical activity. In some cases, the formation of this compound (specifically ErSi) precipitates has been observed, which can influence the material's luminescent properties. core.ac.ukcore.ac.uk The efficiency of these emitters is a key area of research, with studies focusing on optimizing erbium concentration and co-doping with other elements like oxygen to enhance luminescence. core.ac.uk

Beyond emission, a novel concept for an infrared waveguide detector based on erbium-doped silicon has been proposed. researchgate.net This detector operates by absorbing 1.5 μm light via the Er ions within the core of a silicon ridge waveguide. This absorption excites the erbium ions, which then transfer this energy to the silicon host, generating electron-hole pairs. These charge carriers are subsequently separated by the electric field of a p-n junction integrated into the waveguide, producing a measurable photocurrent. researchgate.net Preliminary measurements have confirmed an erbium-related photocurrent at 1.5 μm at room temperature, demonstrating the viability of this detection mechanism. researchgate.net The performance of such detectors is limited by factors like free carrier absorption, and optimization of doping profiles is crucial for enhancing quantum efficiency. researchgate.net

Table 1: Properties of an Erbium-Doped Silicon Waveguide Detector This table presents calculated and measured parameters for a conceptual Er-doped silicon infrared waveguide detector.

ParameterValue / DescriptionSource
Operating Wavelength 1.5 μm researchgate.net
Detection Mechanism Optical absorption by Er, followed by energy transfer and e-h pair generation in Si. researchgate.net
Device Structure Er-doped p-n junction within a silicon-on-insulator (SOI) ridge waveguide. researchgate.net
Calculated External Quantum Efficiency 10 for a 4 cm long device. researchgate.net
Primary Limitation Free carrier absorption in the waveguide core. researchgate.net
Barrier Height (Zero Bias) 0.62 eV (I-V), 0.54 eV (Optical) researchgate.net

Waveguide and Photonic Crystal Applications

Erbium-doped waveguides are fundamental components for on-chip optical amplifiers and lasers. core.ac.uknih.gov By pumping the erbium ions in a waveguide with an external light source (e.g., a 980 nm laser), a population inversion can be achieved, leading to optical gain at the 1.54 μm signal wavelength. Significant progress has been made in fabricating low-loss erbium-doped planar waveguides on silica-on-silicon (SOS) substrates. core.ac.uk Techniques like ultrafast laser plasma doping have been employed to create active waveguide layers with low propagation loss (<0.4 dB/cm) and long photoluminescence lifetimes (13.21 ms), which are critical for efficient amplification. core.ac.ukresearchgate.net

Photonic crystals offer another avenue for controlling the emission properties of erbium ions. uu.nl These are materials with a periodic variation in their refractive index, which creates a photonic bandgap—a range of frequencies where light is forbidden to propagate. uu.nl By embedding erbium ions within a silicon-infiltrated silica (B1680970) colloidal photonic crystal, it is possible to manipulate the local density of optical states (LDOS). uu.nl If the erbium emission frequency falls within the photonic bandgap, spontaneous emission can be inhibited. Conversely, by engineering defects in the photonic crystal, emission can be enhanced or guided. Research has demonstrated the ability to selectively excite erbium ions in either the silicon or silica portions of such a crystal, allowing for precise probing of the LDOS. uu.nl The narrow emission linewidth and long luminescence lifetime of Er in crystalline silicon make it an ideal system for studying these effects. uu.nl

Table 2: Performance of Erbium-Doped Waveguides This table summarizes key performance metrics for recently developed erbium-doped waveguides on different platforms.

PlatformFabrication MethodKey Performance MetricSource
Silica-on-Silicon (SOS)Ultrafast Laser Plasma DopingPropagation Loss: <0.4 dB/cm; Lifetime: 13.21 ms core.ac.ukresearchgate.net
Lithium Niobate on Insulator (LNOI)Photolithography Assisted Chemo-Mechanical EtchingInternal Net Gain: >20 dB (10 cm length) nih.gov
Fused SilicaReactive Pulsed Laser DepositionStoichiometric transfer of material achieved, but quenching mechanisms observed. researchgate.net

Thermoelectric Device Potential of this compound

Semiconducting silicides are being explored as robust and inexpensive materials for thermoelectric applications, such as waste heat recovery and solid-state cooling. worldscientific.com The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. While materials like β-FeSi and higher manganese silicides are commonly studied, some research has extended to rare-earth borosilicides. agh.edu.plmdpi.com

One study investigated the high-temperature thermoelectric properties of novel borosilicide compounds, including ErBSi. agh.edu.pl This research found that the material exhibited a high Seebeck coefficient, exceeding 200 µV/K at 1000 K, and its power factor (a measure of electrical performance) increased sharply with temperature. agh.edu.pl ErBSi showed the highest power factor among the related compounds tested. agh.edu.pl Furthermore, the room temperature thermal conductivity was found to be low (0.027 W/cm·K), a desirable characteristic for a good thermoelectric material, as it helps maintain a temperature gradient. agh.edu.pl Although the extrapolated ZT value at 1000 K was modest (~0.02), these findings highlight the potential of complex this compound compounds in the field of thermoelectrics. agh.edu.pl

Table 3: Thermoelectric Properties of ErB$_{44}$Si$_2$ This table provides measured thermoelectric data for the erbium borosilicide compound at various temperatures.

PropertyTemperature (K)ValueSource
Seebeck Coefficient 1000> 200 µV/K agh.edu.pl
Power Factor 1000Highest among REBSi (RE=Tb, Er, Yb) tested agh.edu.pl
Thermal Conductivity Room Temperature (approx. 300)0.027 W/cm·K agh.edu.pl
Extrapolated Figure of Merit (ZT) 1000~0.02 agh.edu.pl

Emerging Applications in Quantum Technologies

Erbium-doped silicon is emerging as a highly promising platform for quantum technologies, including quantum computing, memories, and networks. anu.edu.aumpg.de The Er ion possesses unique properties that make it an attractive optically-addressable spin center. anu.edu.au Its electron spin states can have long coherence times, which is the duration for which quantum information can be preserved before being lost to environmental noise. ukri.orgarxiv.org

Crucially, the optical transition of erbium at telecommunications wavelengths allows for the creation of an interface between solid-state qubits and "flying qubits" (photons), which is essential for building quantum networks that can connect quantum computers or enable secure communication. anu.edu.aumpg.de The ability to fabricate these quantum devices using established silicon manufacturing techniques is a significant advantage for scalability. ukri.organu.edu.au

Research has focused on implanting low concentrations of erbium into isotopically purified silicon to create isolated spin centers suitable for quantum computing. anu.edu.au Measurements on such systems have revealed electron spin coherence times of approximately 10 µs at 5 K. arxiv.org Furthermore, experiments have demonstrated the ability to connect individual erbium atoms with light at telecommunications wavelengths, laying the foundation for scalable quantum networks. mpg.de The combination of long coherence times, optical addressability in the telecom band, and compatibility with silicon technology makes erbium-doped silicon a leading candidate for future quantum information systems. ukri.orgarxiv.org

Table 4: Quantum Properties of Erbium in Silicon This table summarizes key parameters relevant to the application of erbium-doped silicon in quantum technologies.

ParameterValue / ConditionSignificanceSource
Application Area Quantum memories, repeaters, computers, networksBroad potential in quantum information science. anu.edu.aumpg.de
Key Feature Optically-addressable spin centerAllows for interfacing with photons for communication. anu.edu.au
Operating Wavelength ~1.54 µm (Telecom C-band)Compatible with existing fiber-optic infrastructure. ukri.orgmpg.de
Electron Spin Coherence Time ~10 µs at 5 K (for 3x10 cm Er concentration)Indicates potential for storing quantum information. arxiv.org
Platform Advantage Based on silicon; compatible with IC manufacturingPotential for large-scale, integrated quantum devices. ukri.organu.edu.au

Future Research Directions and Emerging Paradigms in Erbium Silicide Studies

Exploration of Novel Growth Techniques and Nanostructure Architectures

Future investigations into erbium silicide are increasingly focused on refining and innovating growth methodologies to gain precise control over the material's properties. A key area of development is the use of novel growth techniques that move beyond traditional deposition and annealing methods. For instance, a cyclic growth method, which involves multiple cycles of electron beam deposition at room temperature followed by post-annealing, has been shown to produce shape-stable this compound nanostructures. spiedigitallibrary.org This technique helps to avoid shape instability and allows for better control over the size and distribution density of the nanostructures. spiedigitallibrary.org

Researchers are also exploring the self-assembly of this compound nanostructures, such as nanowires and nanoislands, on various silicon surfaces, including vicinal Si(001). researchgate.netaip.org The morphology and evolution of these nanostructures are studied as a function of annealing temperature, annealing time, and erbium coverage. worldscientific.comaip.org These studies have revealed that different nanostructures, such as nanowires with an AlB₂-type structure and nanoislands with a ThSi₂-type structure, can be formed by carefully controlling the annealing temperatures. aip.org The ability to control the alignment of nanowires by using miscut silicon surfaces as templates is a significant step toward the practical measurement of their physical properties. researchgate.net

Another promising approach is the use of a capping layer, such as amorphous silicon (a-Si), during the growth process. researchgate.net This technique has been successful in growing pinhole-free epitaxial this compound thin films on Si(111) by minimizing the consumption of silicon atoms from the substrate. researchgate.net The development of these advanced growth techniques is crucial for fabricating high-quality this compound nanostructures with tailored properties for future nano-devices. spiedigitallibrary.org

Advanced Heterostructure Design and Interface Engineering

A significant frontier in this compound research lies in the design and engineering of advanced heterostructures and interfaces. The performance of devices based on this compound is critically dependent on the quality of the interface between the silicide and the silicon substrate. whiterose.ac.uk Future work will focus on achieving nearly perfect interfaces to unpin the Fermi level, which is essential for creating low-resistance contacts. researchgate.net Research has shown that both the thickness of the silicide layer and its oxygen content play a crucial role in determining the Schottky barrier height. researchgate.net

Interface engineering also extends to the development of silicide/silicon heterojunctions for applications beyond traditional electronics, such as thermoelectrics. By creating multilayered structures of platinum silicide/silicon and this compound/silicon, researchers aim to reduce thermal conductivity through phonon scattering at the interfaces while enhancing the Seebeck coefficient. researchgate.net This approach could lead to more efficient thermoelectric generators. researchgate.net

Furthermore, the integration of this compound with other materials to form complex heterostructures is a key area of investigation. For example, the growth of manganese on this compound on silicon(111) is being explored as a potential method to engineer the Schottky barrier for spintronic applications. whiterose.ac.uk The goal is to combine the magnetic properties of materials like manganese with the semiconducting properties of silicon, facilitated by the this compound interface. whiterose.ac.uk Success in this area could pave the way for new spintronic devices.

Integration with Two-Dimensional (2D) Materials and Topological Systems

The integration of this compound with the rapidly expanding family of two-dimensional (2D) materials and topological systems represents a paradigm shift in materials science, opening up possibilities for novel electronic and photonic devices. light-am.comnankai.edu.cn The atomically thin nature and unique electronic properties of 2D materials like graphene and transition metal dichalcogenides (TMDCs) make them ideal partners for this compound. nankai.edu.cnacs.org

One of the primary challenges in 2D material-based devices is achieving low-resistance electrical contacts. This compound, with its low Schottky barrier to silicon, is being investigated as an effective contact material for 2D semiconductors. researchgate.net Understanding and controlling the Fermi level pinning at the metal-2D material interface is crucial for fabricating high-performance devices. researchgate.net

Recent work has demonstrated the successful synthesis of erbium-doped 2D materials, such as Er-doped tungsten disulfide (WS₂), and their integration into heterojunctions with silicon for infrared photodetection. arxiv.org These devices exhibit high photoresponsivity and detectivity at room temperature, showcasing the potential of combining the optical properties of rare-earth-doped 2D materials with the mature silicon platform. arxiv.org

Furthermore, the interaction between erbium and graphene is being explored to manipulate the electronic properties of graphene. acs.org Predepositing erbium on a silicon carbide substrate before graphene growth can influence the formation of defects and induce n-type doping in the graphene layer. acs.org This ability to tune the carrier concentration and potentially open a bandgap in graphene through interaction with erbium is a promising avenue for future graphene-based electronics. acs.org The synergy between this compound and topological insulators is another exciting research direction, with the potential for developing novel spintronic and quantum computing applications.

Investigation of Quantum Phenomena at Ultra-Low Temperatures

As electronic devices shrink to the nanoscale, quantum mechanical effects become increasingly prominent. A burgeoning area of research for this compound involves the investigation of quantum phenomena at ultra-low temperatures. Cooling materials to sub-kelvin temperatures can significantly enhance their coherence, a critical property for quantum technologies and optical frequency metrology. arxiv.org

Future studies will likely focus on the low-temperature transport properties of this compound nanostructures, such as nanowires and quantum dots. The quantum confinement and quantum size effects in these low-dimensional structures can lead to new physical properties that are not observable in bulk materials. spiedigitallibrary.org Understanding how these quantum effects influence the electronic and magnetic behavior of this compound at cryogenic temperatures is essential for developing next-generation quantum devices.

For instance, low-temperature photoluminescence studies have been a cornerstone of research into erbium-doped silicon, revealing the intricate energy level structures of the erbium ion. researchgate.net Similar investigations into this compound could provide insights into the interaction between the erbium 4f electrons and the silicon host matrix, which is crucial for optimizing its light-emitting properties for applications in silicon photonics. researchgate.net The study of phenomena like the Stark splitting and electron-phonon coupling at ultra-low temperatures will be instrumental in harnessing the full quantum potential of this compound. researchgate.net

Development of High-Throughput Computational Screening for this compound Variants

To accelerate the discovery of new materials with optimized properties, the development of high-throughput computational screening methods is becoming indispensable. rsc.orgarxiv.org This approach, which combines machine learning and molecular simulations, can be applied to explore a vast number of potential this compound variants and related compounds. sioc-journal.cn

Future research in this area will involve creating large databases of hypothetical materials and using computational tools to predict their properties, such as stability, electronic band structure, and Schottky barrier height. arxiv.org For example, high-throughput screening could be used to identify new dopants or alloying elements for this compound that could further lower the contact resistance or enhance its thermal stability. This computational approach allows for the rapid identification of promising candidates for experimental synthesis and characterization, significantly reducing the time and resources required for materials discovery. nih.govnih.gov

Moreover, computational screening can provide valuable insights into the fundamental mechanisms governing the properties of this compound. By systematically varying the composition and structure of the material in simulations, researchers can develop a deeper understanding of the structure-property relationships. This knowledge can then be used to guide the rational design of new this compound-based materials with tailored functionalities for specific applications.

Towards Industrial Scalability and Device Prototyping

A critical aspect of future this compound research is bridging the gap between fundamental laboratory discoveries and practical, large-scale industrial applications. This involves addressing the challenges of industrial scalability and moving towards the fabrication of device prototypes. While many studies have been conducted in ultrahigh vacuum (UHV) environments to avoid oxidation, the development of non-UHV processes is crucial for cost-effective and convenient manufacturing in conventional CMOS fabrication lines. aip.org

Research is already underway to form this compound films using techniques like sputtering and ex situ rapid thermal annealing, which are more compatible with industrial processes. aip.orgresearchgate.net However, issues such as surface oxidation and defect formation need to be carefully managed. aip.orgresearchgate.net The development of capping layers and optimized annealing conditions are key to achieving stable and reliable this compound films in a manufacturing setting. jkps.or.kr

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing phase-pure erbium silicide (e.g., Er3Si5), and how can phase purity be validated experimentally?

  • Methodological Answer: Phase-pure Er3Si5 is synthesized by depositing erbium on etched silicon substrates followed by annealing at 450°C for 3 hours under a vacuum of 10<sup>−3</sup> Torr . To validate phase purity, use thin-film X-ray diffraction (XRD) to confirm crystallinity and rule out oxide (Er2O3) or nitride (ErN) contamination. Energy-dispersive X-ray spectroscopy (EDS) can supplement this by mapping elemental distribution and stoichiometry .

Q. How do ambient conditions during synthesis affect this compound formation, and what precautions mitigate contamination?

  • Methodological Answer: Erbium silicides are prone to oxidation and nitride formation in air or nitrogen environments. For example, annealing in air at 450°C for 1 hour forms Er2O3, while nitrogen at 650°C produces ErN . To prevent this, use high-vacuum conditions (≤10<sup>−3</sup> Torr) and inert gas purging. Protective layers like tungsten (W) can also be deposited over silicides to inhibit oxidation during device fabrication .

Q. What characterization techniques are critical for analyzing this compound’s structural and electronic properties?

  • Methodological Answer:

  • Structural: XRD for phase identification, scanning electron microscopy (SEM) for morphology, and EDS for stoichiometric analysis .
  • Electronic: Temperature-dependent current-voltage (I-V) measurements to study Schottky barrier behavior and carrier transport mechanisms .

Advanced Research Questions

Q. Why do conduction mechanisms in this compound Schottky diodes deviate below 70 K, and how can these mechanisms be modeled?

  • Methodological Answer: Below 70 K, recombination via tunneling through surface states dominates over thermionic emission due to reduced thermal carrier excitation. To model this, analyze I-V curves across 25–160 K and calculate the flat-band saturation current (Isf). Plotting ln(Isf/T<sup>2</sup>) vs. 1/T reveals temperature-dependent barriers and pinning of the Fermi level to the conduction band .

Q. How do additive materials (e.g., TiB2, Cr) influence this compound stability in composite systems, and what experimental contradictions exist?

  • Methodological Answer: Additives like TiB2 may promote liquid-phase sintering but can suppress silicide formation. For instance, XRD of TiB2-ErSix composites showed no detectable ErSix phases, suggesting competition between silicide and boride formation . Contrastingly, ErSix forms reliably in controlled binary systems . Resolve contradictions by isolating variables (e.g., annealing time, precursor ratios) and using synchrotron XRD for enhanced phase detection sensitivity .

Q. What role does this compound play in reducing contact resistance in n-MOSFETs, and how does its integration differ from traditional silicides?

  • Methodological Answer: ErSix reduces contact resistance in n-MOSFETs by forming low-barrier interfaces with silicon. Unlike conventional silicides (e.g., TiSi2), ErSix requires a tungsten capping layer to prevent oxidation and lower sheet resistance. Process optimization involves sequential deposition of Er and W, followed by rapid thermal annealing to form ErSix/W stacks .

Methodological Guidelines for Resolving Contradictions

  • Data Conflict Resolution: When literature reports inconsistent phase formation (e.g., presence/absence of ErSix in composites), replicate experiments with controlled variables (temperature gradients, precursor purity) and advanced characterization (high-resolution TEM for nanoscale phase analysis) .
  • Reproducibility: Document synthesis parameters (e.g., vacuum quality, ramp rates) rigorously to enable cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.